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l-Arctigenin

Cat. No.: B12824909
M. Wt: 372.4 g/mol
InChI Key: NQWVSMVXKMHKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

l-Arctigenin (CAS# 7770-78-7), also known as (-)-Arctigenin, is a bioactive dibenzylbutyrolactone lignan isolated from the traditional medicinal herb Arctium lappa L. (Burdock) . This compound is defined by the molecular formula C21H24O6 and a molecular weight of 372.41 g/mol . It is supplied as a white to off-white solid powder with a purity of ≥98%, intended for research applications only. This compound exhibits a multi-faceted mechanism of action, making it a valuable tool for studying various diseases. Its primary researched pathways include the inhibition of the PI3K/AKT/mTOR signaling axis and the activation of AMP-activated protein kinase (AMPK) signaling . These actions modulate critical biological processes, including anti-inflammation, anti-oxidative stress, and pro-apoptosis . Key Research Applications & Mechanisms: Oncology Research: this compound demonstrates selective anti-tumor activity against a broad spectrum of cancer cells, including breast, pancreatic, liver, colon, and bladder cancers . It inhibits cancer cell proliferation and induces cell death through multiple mechanisms, such as promoting apoptosis, arresting the cell cycle in the G1 phase, and inhibiting cancer cell metastasis and angiogenesis . It has also been shown to inhibit the viability of human dermal microvascular endothelial cells (HDMECs) and suppress vascular sprouting, highlighting its anti-angiogenic potential . Neuroprotective & Neurological Research: Research indicates this compound has therapeutic potential for various neurological diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy . Its effects are mediated through several pathways, such as the p-CREB/BDNF, AMPK/p38, and MAPK/PPARγ signaling pathways, which contribute to reduced neuronal damage and inflammation . Anti-Inflammatory & Immunomodulatory Research: this compound possesses potent anti-inflammatory properties, effectively inhibiting inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines . It modulates immune response by inhibiting the PI3K/AKT pathway and polarizing M1 macrophages to the M2-like phenotype, which is crucial for resolving inflammation . Antiviral Research: The compound exhibits strong in vitro antiviral activity, particularly against the influenza A virus, by interfering with early events of viral replication and suppressing the release of progeny viruses . Handling & Storage: For laboratory use only. Not for drug, household, or personal use. Researchers are advised to store the product as a powder at -20°C for long-term stability. Soluble in DMSO (~100 mg/mL).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O6 B12824909 l-Arctigenin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWVSMVXKMHKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for L Arctigenin Isolation and Structural Elucidation

Advanced Extraction and Purification Techniques of l-Arctigenin from Plant Matrices

The initial step in obtaining this compound involves its extraction from the plant matrix, which is often rich in a complex mixture of phytochemicals. Following extraction, a series of purification steps are employed to isolate the target compound.

Chromatography is a cornerstone of natural product isolation, and several techniques are applied for the purification of this compound.

Polyamide column chromatography is an effective method for the initial fractionation of crude plant extracts to isolate lignans (B1203133) like this compound. In a study involving the leaves of Arctium lappa L. (burdock), a crude extract obtained with 80% methanol (B129727) was first partitioned between water and chloroform (B151607). The aqueous phase was then subjected to a polyamide glass column. A fraction eluted with 100% methanol was found to contain arctiin (B1665604) and arctigenin (B1665602). researchgate.netcapes.gov.brnih.govcapes.gov.brresearchgate.net This method serves as a preliminary purification step, enriching the lignan (B3055560) content for further refinement. researchgate.net

Following initial fractionation, semi-preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for the fine purification of this compound. mdpi.com This method offers high resolution and efficiency in separating structurally similar compounds.

In one instance, after polyamide column chromatography of a burdock leaf extract, the concentrated fraction containing arctiin and this compound was further purified using semi-preparative HPLC. researchgate.netcapes.gov.brnih.govresearchgate.net The identity of the isolated compounds was confirmed by comparing their retention times and UV and ESI-MS spectra with authentic standards. researchgate.netcapes.gov.brnih.gov

Researchers have successfully used semi-preparative HPLC with a reverse-phase C18 column to isolate lignans, often employing mobile phases consisting of acetonitrile-water or methanol-water mixtures in varying proportions. mdpi.com For instance, the isolation of arctigenin from the seeds of Arctium lappa L. was achieved using preparative and semi-preparative chromatography. mdpi.com The addition of a small amount of acid, such as formic acid, to the mobile phase can improve the peak resolution for compounds with hydroxyl groups. mdpi.com

HPLC System Component Description
Column Typically a reverse-phase C18 column is used. mdpi.com
Mobile Phase Common mobile phases include acetonitrile-water or methanol-water mixtures. Gradient elution is often employed for complex samples. mdpi.com
Detector A UV-VIS detector is commonly used, with monitoring at wavelengths such as 254 nm or 280 nm. mdpi.com
Mode Both isocratic and gradient elution modes can be utilized depending on the complexity of the mixture. mdpi.com

Automatic Flash Preparation Chromatography (AFPC) is a rapid and efficient technique for the purification of natural products. teledynelabs.comiconsci.comphenomenex.comavantorsciences.com This method utilizes a pump to force the mobile phase through a column packed with a stationary phase, allowing for faster separations than traditional gravity chromatography. phenomenex.com

In a notable application, this compound was successfully isolated and purified from a crude extract of Saussurea medusa Maxim. using AFPC. researchgate.net The separation was achieved with a gradient elution of petroleum ether and acetone. researchgate.net The purity of the isolated this compound was determined to be 99.371% by HPLC analysis. researchgate.net The structure was subsequently confirmed by single-crystal X-ray diffraction. researchgate.net

Key Features of AFPC in this compound Isolation

Parameter Details from Saussurea medusa Maxim. Isolation
Mobile Phase Gradient elution with petroleum ether and acetone. researchgate.net
Purity Achieved 99.371% as determined by HPLC. researchgate.net
Structural Confirmation Single-crystal X-ray diffraction. researchgate.net

Centrifugal Partition Chromatography (CPC), also known as Counter-Current Chromatography (CCC), is a liquid-liquid separation technique that avoids the use of solid stationary supports. gilson.com This method relies on the partitioning of solutes between two immiscible liquid phases, with one phase held stationary by a centrifugal field while the other is pumped through. frontiersin.org CPC is particularly advantageous for separating lignans from complex mixtures. frontiersin.orgnih.govtandfonline.com

While direct studies on this compound isolation using CPC were not found in the provided search results, the technique has been successfully applied to isolate other lignans. For example, sesamin (B1680957) and sesamolin (B1680958) were recovered from sesame oil with purities higher than 95% using CPC. frontiersin.org Similarly, a two-step CPC process was used to separate lignans from maritime pine knots. nih.gov The selection of an appropriate biphasic solvent system is critical for successful separation in CPC. frontiersin.orgnih.gov

Enzyme-assisted extraction is an innovative approach to increase the yield of specific target compounds from plant materials. This method often involves the use of enzymes to break down cell walls or convert precursor compounds into the desired molecule.

A novel method for preparing this compound directly from the fruits of Arctium lappa L. involved the use of β-D-glucosidase. nih.govnih.gov This enzyme hydrolyzes the glycosidic bond in arctiin, converting it to this compound. nih.gov The process was optimized by investigating factors such as enzyme concentration, ultrasound time, and extraction temperature. nih.govnih.gov

The optimal conditions were found to be an enzyme concentration of 1.4%, an ultrasound time of 25 minutes, and an extraction temperature of 45°C. nih.govnih.gov Under these conditions, the yield of this compound reached 6.39%, which was a 28.15% increase compared to extraction without enzymatic treatment. nih.govnih.gov This demonstrates that enzyme-assisted extraction can be a highly effective strategy for enhancing the production of this compound. nih.gov

Optimized Parameters for Enzyme-Assisted Extraction of this compound

Parameter Optimal Condition
Enzyme β-D-Glucosidase nih.govnih.gov
Enzyme Concentration 1.4% nih.govnih.gov
Ultrasound Time 25 minutes nih.govnih.gov
Extraction Temperature 45°C nih.govnih.gov
Resulting Yield 6.39% nih.govnih.gov

Organic Solvent Extraction Methods

The isolation of this compound from plant sources, such as the leaves and roots of Arctium lappa L. (burdock) or Saussurea medusa, is fundamentally reliant on organic solvent extraction. researchgate.netuobaghdad.edu.iqresearchgate.net The choice of solvent is critical and is often guided by the polarity of this compound and the desire to minimize the co-extraction of interfering substances.

Commonly employed solvents include methanol, ethanol, and chloroform. researchgate.neteuropa.eumdpi.com For instance, a widely used method involves the extraction of burdock leaves with 80% methanol. researchgate.netuobaghdad.edu.iq Following the initial extraction, a partitioning step is often introduced. The crude extract's aqueous phase can be partitioned against a non-polar solvent like chloroform to remove lipophilic substances such as chlorophylls. researchgate.net In some procedures, powdered plant material is first treated with an ammonia (B1221849) solution before extraction with chloroform. cas.cn

Further purification often involves chromatographic techniques. Polyamide column chromatography is a notable method where the extract is fractionated, and the fraction containing this compound is eluted with a solvent like 100% methanol. researchgate.netnih.gov Other techniques include automatic flash preparation chromatography with a gradient elution of petroleum ether and acetone. researchgate.netcas.cnacademicjournals.orgcas.cn The selection of the extraction and purification strategy is crucial for obtaining this compound of sufficient purity for subsequent structural and quantitative analysis, while aiming to reduce the use of toxic organic solvents. researchgate.net

Rigorous Spectroscopic and Diffraction Techniques for this compound Structural Confirmation

Once isolated, the definitive identification of this compound requires the application of sophisticated analytical techniques that probe its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. nih.govmdpi.comglycopedia.eu Both ¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the aromatic protons on the two 1,3,4-trisubstituted benzene (B151609) rings are observed. nih.gov Additionally, distinct signals for the methoxyl groups are readily identifiable. nih.gov The ¹³C NMR spectrum complements this by showing signals for the carbonyl carbon of the lactone ring, the aromatic carbons, and the methoxyl carbons. nih.gov

To unambiguously assign these signals and thus confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments is employed. mdpi.com These include Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). nih.govmdpi.com These advanced techniques reveal correlations between protons and carbons, allowing for the precise piecing together of the molecular structure. The process of sequential assignment using such experiments is a standard procedure in determining the structure of complex organic molecules like this compound. uzh.chsoton.ac.uk

Single Crystal X-ray Diffraction for Definitive Molecular Structure

For an unequivocal determination of the three-dimensional structure of this compound, single crystal X-ray diffraction is the gold standard. researchgate.netcas.cnacademicjournals.orgcas.cnresearchgate.net This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a definitive picture of the molecule's conformation in the solid state.

Studies have shown that this compound crystallizes in the orthorhombic system. researchgate.netcas.cnacademicjournals.orgcas.cnnih.gov The crystal structure reveals a dibenzylbutyrolactone skeleton where the two aromatic rings are inclined at a significant dihedral angle to each other. nih.gov The lactone ring itself typically adopts an envelope conformation. nih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds. cas.cnnih.gov The data obtained from single crystal X-ray diffraction, including unit cell dimensions and space group, provide the ultimate confirmation of the structural assignment made by other spectroscopic methods. researchgate.netcas.cnacademicjournals.orgcas.cn

Table 1: Representative Crystal Data for this compound
ParameterValueReference
Chemical FormulaC₂₁H₂₄O₆ nih.gov
Molecular Weight372.40 nih.gov
Crystal SystemOrthorhombic researchgate.netcas.cnnih.gov
Space GroupP2₁/n or P2(1)2(1)2(1) researchgate.netcas.cn
a (Å)9.4845 (19) - 9.5649 (11) researchgate.netcas.cnnih.gov
b (Å)10.065 (2) - 10.0929 (12) researchgate.netcas.cnnih.gov
c (Å)19.915 (4) - 20.133 (2) researchgate.netcas.cnnih.gov
α, β, γ (°)90 researchgate.netcas.cn
Volume (ų)1901.2 (7) - 1943.6 (4) researchgate.netnih.gov
Z (molecules/unit cell)4 researchgate.netcas.cnnih.gov

Mass Spectrometry (MS) Applications in Compound Identification (e.g., HPLC-ESI/MS)

Mass spectrometry (MS), particularly when coupled with High-Performance Liquid Chromatography (HPLC), is a powerful technique for the identification and confirmation of this compound. researchgate.netnih.govresearchgate.netresearchgate.net HPLC-ESI/MS, which stands for High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry, is frequently employed. researchgate.netnih.govmdpi.com

In this method, the HPLC system separates the components of a mixture, and the eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that allows for the generation of intact molecular ions, which is crucial for determining the molecular weight of the compound. elementlabsolutions.comchromatographyonline.com The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). farmaciajournal.com For this compound, the detection of a pseudomolecular ion corresponding to its molecular weight confirms its presence. researchgate.net

Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation analysis. researchgate.netnih.gov In this approach, the molecular ion of this compound is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. researchgate.net Both positive and negative ion modes can be utilized in ESI-MS to obtain comprehensive data. researchgate.netmdpi.comnih.gov

Quantitative Analytical Methods for this compound Purity and Content Determination

Beyond identification, it is often necessary to determine the exact amount of this compound in a sample, whether it be a purified substance or a complex plant extract.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative analysis of this compound. researchgate.netcas.cnnih.govresearchgate.net The method is valued for its precision, accuracy, and sensitivity. researchgate.netpensoft.net A typical HPLC system for this purpose consists of a pump, an injector, a column, a detector (commonly a UV or photodiode array detector), and a data processing unit. cas.cnejgm.co.uk

The separation is achieved on a stationary phase, often a C18 column, with a mobile phase tailored to achieve good resolution of this compound from other components. cas.cnresearchgate.net A common mobile phase is a mixture of methanol and water, sometimes with the addition of an acid like formic acid to improve peak shape. cas.cnresearchgate.netresearchgate.net The detection wavelength is typically set around 210 nm or 280 nm, where this compound exhibits UV absorbance. cas.cnresearchgate.net

For quantification, a calibration curve is constructed by analyzing standard solutions of this compound at known concentrations. nih.govjasco-global.com The peak area of this compound in a sample is then compared to this calibration curve to determine its concentration. jasco-global.com The method must be validated to ensure its reliability, which involves assessing parameters such as linearity, precision, accuracy, and the limits of detection and quantification. pensoft.netejgm.co.uk This robust methodology allows for the accurate determination of this compound purity and its content in various matrices. cas.cnresearchgate.net

Table 2: Representative HPLC Conditions for this compound Quantitative Analysis
ParameterConditionReference
ColumnC18 (e.g., Eclipse XDB-C18, Kromasil C18) cas.cnresearchgate.net
Mobile PhaseMethanol-water (e.g., 50:50, 55:45 v/v) cas.cnresearchgate.net
Flow Rate1.0 mL/min cas.cnresearchgate.net
Detection Wavelength210 nm or 280 nm cas.cnresearchgate.net
Column Temperature25°C cas.cn

Thin Layer Chromatography (TLC) for Qualitative Assessment

Thin Layer Chromatography (TLC) serves as a fundamental and widely used analytical technique for the qualitative assessment of this compound in various extracts. medcraveonline.com Its application is crucial for monitoring the progress of isolation and purification procedures, screening plant extracts for the presence of lignans, and identifying fractions containing the target compound. researchgate.netresearchgate.netnih.gov The principle of TLC relies on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system). wisc.edu Non-polar compounds tend to travel further up the plate, resulting in a higher Retention Factor (Rf), while polar compounds interact more strongly with the stationary phase and have lower Rf values. wisc.edu

The qualitative analysis of this compound via TLC involves a systematic process encompassing the selection of appropriate stationary and mobile phases, followed by visualization and calculation of the Rf value. Silica gel, particularly grades like Silica Gel 60 F254, is a commonly employed stationary phase for the analysis of lignans. researchgate.netisca.inuobaghdad.edu.iq

The choice of the mobile phase, or solvent system, is critical for achieving effective separation. libretexts.org The polarity of the solvent system is adjusted based on the polarity of the compounds in the mixture. reddit.com For this compound and related lignans, various solvent systems have been reported to yield good separation. The selection often involves empirical testing to find the optimal ratio of solvents that results in well-separated spots with Rf values ideally between 0.2 and 0.7. reddit.com

Visualization of the separated spots on the TLC plate is accomplished through different methods. As a phenolic compound, this compound absorbs ultraviolet (UV) light, allowing for its detection under a UV lamp, typically at a wavelength of 254 nm. nih.gov For enhanced or more specific detection, various chemical staining reagents are used. nih.gov

In one documented method for the qualitative analysis of arctigenin isolated from Saussurea medusa, a mobile phase of petroleum ether-acetone (5:3, v/v) was used. cas.cncas.cnresearchgate.net After development, the plate was treated with an improved Dragendorff's reagent and heated, which revealed arctigenin as a reddish-yellow spot with an Rf value of approximately 0.38. cas.cncas.cnresearchgate.net Another study on the isolation of arctigenin from Ipomoea cairica utilized a solvent system of Benzene: Ethyl acetate (B1210297) (9:1) with visualization performed using iodine crystals. isca.inresearchgate.net

The following tables summarize the research findings on TLC conditions used for the qualitative assessment of this compound.

Table 1: Reported TLC Solvent Systems for this compound Analysis

Mobile Phase (Solvent System) Solvent Ratio (v/v) Source Plant/Context Citation
Petroleum Ether : Acetone 5 : 3 Saussurea medusa Maxim. cas.cncas.cnresearchgate.net
Benzene : Ethyl Acetate 9 : 1 Ipomoea cairica L. (Sweet) isca.inresearchgate.net
Chloroform : Methanol 48 : 5 Arctium tomentosum Mill. (HPTLC) researchgate.net
n-Hexane : Ethyl Acetate 3 : 1 Lipophilic lignan aglycones nih.gov
Toluene : Ethyl Acetate : Formic Acid 3 : 1 : 0.2 Glucosides of arctigenin nih.gov
Dichloromethane : Acetone : Formic Acid 7 : 2 : 0.1 Glucosides of arctigenin nih.gov

Table 2: TLC Visualization and Rf Values for this compound

Mobile Phase (v/v) Stationary Phase Visualization Method Appearance Reported Rf Value Citation
Petroleum Ether : Acetone (5:3) Silica Gel Improved Dragendorff's reagent at 105°C Reddish-yellow spot ~ 0.38 cas.cncas.cnresearchgate.net
Benzene : Ethyl Acetate (9:1) Silica Gel Iodine crystals Brown spot Not Specified isca.in
Not Specified Silica Gel GF254 UV light (254 nm & 366 nm) Dark spot on fluorescent background Not Specified uobaghdad.edu.iq
Not Specified Not Specified Vanillin in phosphoric or sulfuric acid Not Specified Not Specified nih.gov

Biosynthetic Pathways and Metabolic Transformations of L Arctigenin

Investigation of Enzymatic Hydrolysis Mechanisms of l-Arctigenin Precursors (e.g., Arctiin (B1665604) Hydrolysis)

This compound naturally occurs in plants such as Arctium lappa (burdock) predominantly as its glycoside precursor, arctiin. nih.govexsemine.de For this compound to become bioavailable, it must first be liberated from this precursor through the enzymatic hydrolysis of arctiin's β-D-glucoside bond. nih.govnih.gov This conversion is a critical step, as arctiin itself has low bioavailability and requires this transformation to be absorbed. nih.govresearchgate.net

The primary enzyme responsible for this hydrolysis is β-glucosidase (EC 3.2.1.21). nih.govresearchgate.net In vivo, this conversion is carried out by β-glucosidase produced by intestinal microflora. nih.gov The enzymatic process can also be replicated in vitro for the production of this compound. researchgate.net Studies have utilized various sources of β-glucosidase, including snail enzymes and microbial fungi, to efficiently convert arctiin to this compound. nih.govresearchgate.net Fungal strains, such as Aspergillus awamori and Trichoderma reesei, are noted for their high expression of β-glucosidase and have been used to achieve conversion rates as high as 99.84%. nih.gov

The kinetics of this enzymatic reaction have been characterized, following the Michaelis-Menten model under optimal conditions. researchgate.net Research has established the key kinetic constants for this biotransformation process. researchgate.net

Table 1: Kinetic Parameters of Arctiin Hydrolysis by β-Glucosidase

Kinetic ConstantValueReference
Vm (Maximum reaction velocity)2.5×10-2 mmol/L·h researchgate.net
Km (Michaelis constant)3.8×10-1 mmol/L researchgate.net

Identification and Characterization of this compound Metabolites in Preclinical Models

Following its absorption, this compound undergoes extensive metabolism. researchgate.net Studies in preclinical rat models have been instrumental in identifying the resulting biotransformation products. Using techniques such as liquid chromatography-tandem mass spectrometry (LC/MS/MS), researchers have identified several key metabolites. researchgate.netnih.gov

Rapid hydrolysis in plasma has been identified as the predominant metabolic pathway for this compound following oral administration in rats. researchgate.netnih.gov The major metabolite formed through this pathway is arctigenic acid. researchgate.netnih.gov In addition to hydrolysis, other significant metabolic transformations include glucuronidation and demethylation. nih.govresearchgate.net

Several novel metabolites have been successfully identified in rats:

Arctigenic acid : The primary metabolite resulting from hydrolysis. nih.gov

Arctigenin-4-O'-glucuronide : A product of glucuronidation. researchgate.netnih.gov

4-O-demethylarctigenin : A result of demethylation. researchgate.netnih.gov

An additional potential metabolite, arctigenin-4'-O-sulfate , was identified through in vitro studies, although it was not detected in vivo. researchgate.netnih.gov Further analysis of bile in rats revealed other secondary metabolites, including arctigenic acid-4′-O-glucuronide and 4-O-demethythis compound-4, 4′-O-di-glucuronide . researchgate.net In rat feces, metabolites such as (-)-enterolactone have also been isolated and identified. nih.gov The structures of these metabolites were confirmed using nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

Table 2: Identified Metabolites of this compound in Preclinical Rat Models

MetaboliteMatrix/Source of IdentificationMetabolic PathwayReference
Arctigenic acidRat PlasmaHydrolysis researchgate.netnih.gov
Arctigenin-4-O'-glucuronideRat Plasma, BileGlucuronidation researchgate.netnih.govresearchgate.net
4-O-demethylarctigeninRat PlasmaDemethylation researchgate.netnih.gov
Arctigenic acid-4′-O-glucuronideRat BileHydrolysis, Glucuronidation researchgate.net
4-O-demethythis compound-4, 4′-O-di-glucuronideRat BileDemethylation, Glucuronidation researchgate.net
(-)-EnterolactoneRat FecesDemethylation/Demethoxylation nih.gov
Arctigenin-4'-O-sulfateIn vitroSulfation researchgate.netnih.gov

Enzymology of this compound Biotransformation and Related Enzyme Activities (e.g., Paraoxonase 1)

The enzymatic processes governing the biotransformation of this compound have been a subject of detailed investigation. A key enzyme identified as responsible for the hydrolysis of this compound in plasma is Paraoxonase 1 (PON1). researchgate.netnih.gov PON1 is a calcium-dependent glycoprotein (B1211001) synthesized in the liver and is primarily associated with high-density lipoproteins (HDLs) in circulation. nih.govmdpi.com This enzyme exhibits hydrolytic activity towards a wide variety of substrates. mdpi.com

The hydrolysis of this compound to its major metabolite, arctigenic acid, is mediated by PON1. researchgate.netnih.gov The kinetics of this enzymatic reaction have been thoroughly characterized in rat plasma, confirming the central role of PON1 in this compound's primary metabolic pathway. researchgate.netnih.gov

Table 3: Kinetic Parameters for this compound Hydrolysis in Rat Plasma and by PON1

ParameterRat PlasmaParaoxonase 1 (PON1)Reference
Vmax (nmol/min/mg)2.21 ± 0.1255.39 ± 1.49 researchgate.netnih.gov
Km (µM)89.12 ± 9.44300.3 ± 10.86 researchgate.netnih.gov
Clint (µL/min/mg)24.74184.45 researchgate.netnih.gov

In addition to hydrolysis by PON1, other enzymatic pathways contribute to the metabolism of this compound. The formation of glucuronidated metabolites, such as arctigenin-4-O'-glucuronide, is mediated by UDP-glucuronosyltransferases (UGTs), specifically UGT1A9, UGT2B7, and UGT2B17, in the liver and intestine. researchgate.net

Preclinical Pharmacological Activities of L Arctigenin: Mechanistic Investigations

Antineoplastic and Antiproliferative Research Mechanisms

l-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) found in various plants, has demonstrated notable antitumor activity across a range of cancer types. nih.govbslonline.orgjst.go.jp Its mechanisms of action are multifaceted, targeting key pathways involved in cancer progression. Research has shown that it can inhibit the proliferation of tumor cells, induce programmed cell death (apoptosis), halt the cell cycle, prevent metastasis, and block the formation of new blood vessels that feed tumors. nih.govnih.govunhas.ac.id

Inhibition of Cancer Cell Proliferation in In Vitro Models

This compound has been shown to significantly inhibit the proliferation of various human cancer cell lines in a dose- and time-dependent manner. This antiproliferative effect has been observed across a wide spectrum of cancers, highlighting its broad potential. For instance, studies have demonstrated its efficacy against gastric, colon, breast, glioma, and prostate cancer cells. nih.govnih.govnih.govnih.govnih.gov

In human gastric cancer cell lines SNU-1 and AGS, this compound significantly curbed proliferation. nih.gov Similarly, a dose-dependent inhibitory effect was noted on the human colon cancer cell line HT-29. nih.govjbuon.com The compound also effectively decreased the proliferation of breast cancer cells, including MDA-MB-231 and BT549. nih.gov Research on human glioma cells (U87MG and T98G) and androgen-sensitive prostate cancer cells (LNCaP and LAPC-4) further confirmed its potent antiproliferative properties. nih.govnih.gov In some cases, such as with prostate cancer cells, this compound showed significant inhibition at low micromolar concentrations (< 2μM) without affecting normal prostate epithelial cells. nih.govaacrjournals.org

Cancer TypeCell Line(s)Key FindingsReference(s)
Gastric CancerSNU-1, AGSSignificantly inhibited proliferation in a time- and dose-dependent manner. nih.gov
Colon CancerHT-29Demonstrated significant, dose-dependent cell growth inhibitory effects. nih.govjbuon.com
Breast CancerMDA-MB-231, BT549, SK-BR-3Significantly decreased cell proliferation in a concentration-dependent manner. bslonline.orgnih.gov
GliomaU87MG, T98GSignificantly suppressed cell viability in a concentration-dependent manner. nih.gov
Prostate CancerLNCaP, LAPC-4Inhibited proliferation by 30-50% at doses < 2μM. nih.gov
Nasopharyngeal Carcinoma5-8FInhibited cell development in a dose- and time-dependent manner. nih.gov

Elucidation of Apoptosis Induction Pathways

A primary mechanism for this compound's anticancer activity is the induction of apoptosis, or programmed cell death. It engages multiple signaling pathways to eliminate cancer cells.

Intrinsic and Extrinsic Pathways: In estrogen receptor-negative breast cancer cells (SK-BR-3 and MDA-MB-231), this compound was found to activate both the intrinsic and extrinsic apoptotic pathways. bslonline.org This was evidenced by the activation of initiator caspases for both pathways (caspase-9 for intrinsic, caspase-8 for extrinsic) and the executioner caspase-3. bslonline.org Further evidence for the intrinsic pathway includes an increased Bax/Bcl-2 ratio, which promotes the release of mitochondrial cytochrome c. bslonline.orgjst.go.jp

ROS-Mediated Apoptosis: In human colon cancer cells (HT-29), this compound induces apoptosis by increasing the production of reactive oxygen species (ROS). nih.govjbuon.com This oxidative stress activates the p38 mitogen-activated protein kinase (MAPK) pathway, leading to changes in mitochondrial membrane potential and subsequent activation of caspase-9 and -3. nih.govjbuon.com

PI3K/Akt/mTOR Pathway: In prostate cancer cells, this compound triggers apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway. jst.go.jptandfonline.com This inhibition leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax and cleaved caspase-3. jst.go.jp

Downregulation of Anti-Apoptotic Proteins: Across various cancer cell lines, this compound treatment has been shown to decrease the levels of key anti-apoptotic proteins, including XIAP (X-linked inhibitor of apoptosis protein) and Survivin, further promoting cell death. bslonline.org

Mechanisms of Cell Cycle Arrest and Regulation

This compound disrupts the cancer cell cycle, preventing uncontrolled division and proliferation. It induces cell cycle arrest at different checkpoints, depending on the cancer type.

G0/G1 Arrest: In human glioma cells (U87MG and T98G), this compound induces cell cycle arrest at the G0/G1 phase. nih.gov This is achieved by modulating the expression of key cell cycle regulatory proteins; it enhances the levels of tumor suppressors p21, RB, and p53, while significantly decreasing the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4). Similarly, in prostate cancer PC-3M cells, this compound was shown to block cells in the G0/G1 phase. jst.go.jp

G1/S Arrest: In gastric cancer cells, this compound blocks the transition from the G1 to the S phase. nih.gov This arrest is associated with the regulation of proteins such as Rb, cyclin D1, cyclin E, CDK4, and CDK2, as well as the upregulation of CDK inhibitors p21Waf1/Cip1 and p15INK4b. nih.gov

G2/M Arrest: In contrast, studies on the HT-29 colon cancer cell line showed that this compound treatment led to an increase in the number of cells arrested at the G2/M phase of the cell cycle. nih.govjbuon.com

Cancer TypeCell Line(s)Phase of ArrestMolecular MechanismReference(s)
GliomaU87MG, T98GG0/G1Increased p21, RB, p53; Decreased cyclin D1, CDK4. nih.gov
Prostate CancerPC-3MG0/G1Not specified in detail. jst.go.jp
Gastric CancerSNU-1, AGSG1/SRegulated Rb, cyclin D1/E, CDK4/2; Increased p21, p15. nih.gov
Colon CancerHT-29G2/MNot specified in detail. nih.govjbuon.com

Modulation of Cellular Migration and Invasion Processes

Metastasis is a critical step in cancer progression, and this compound has been found to inhibit the migration and invasion of cancer cells. nih.govnih.gov In human breast cancer cells (MDA-MB-231 and BT549), this compound significantly decreased both migratory and invasive abilities in a concentration-dependent manner. nih.gov

The mechanisms behind this anti-metastatic effect include:

Targeting 4EBP1: this compound was shown to downregulate the expression of eukaryotic translation initiation factor 4E binding protein 1 (4EBP1) in breast cancer cells. nih.gov

Downregulation of MMPs and Heparanase: It inhibits the migration and invasion of breast cancer cells by downregulating the expression of matrix metalloproteinases (MMP-2 and MMP-9) and heparanase, enzymes crucial for breaking down the extracellular matrix.

Inhibition of EMT: The compound can inhibit the epithelial to mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. This was observed through the decreased expression of EMT markers like N-cadherin and vimentin. nih.gov

Suppression of Signaling Pathways: In 4T-1 mouse breast cancer cells, this compound's anti-metastatic effect is mediated by the suppression of the MAPK/AP-1 signaling pathway. It also inhibits migration and invasion in nasopharyngeal carcinoma cells by regulating the EGFR/JAK2/STAT3 pathway. nih.gov

Anti-Angiogenic Effects in Experimental Systems

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound exhibits anti-angiogenic properties by directly targeting endothelial cells and relevant signaling pathways. nih.gov

Inhibition of Endothelial Cell Proliferation: In non-cytotoxic doses, this compound dose-dependently reduced the proliferation of human dermal microvascular endothelial cells. nih.gov It also suppressed cell proliferation induced by Vascular Endothelial Growth Factor (VEGF) in human retinal microvascular endothelial cells (HRMEC). arvojournals.org

Modulation of Angiogenic Signaling: The compound was found to decrease the cellular expression of phosphorylated serine/threonine protein kinase AKT and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov In another study, it inhibited the phosphorylation of p38 in the VEGF signaling pathway. arvojournals.org

In Vitro and In Vivo Models: this compound inhibited vascular sprouting in an aortic ring assay. nih.gov Furthermore, its anti-angiogenic activity was confirmed in the chick embryo chorioallantoic membrane (CAM) assay, where it significantly inhibited the formation of new blood vessels. researchgate.net In a mouse model, this compound suppressed the vascularization and growth of engrafted colon carcinoma tumors. nih.gov

Research into Reversal of Chemoresistance

A significant challenge in cancer therapy is the development of chemoresistance. This compound has shown promise in reversing drug resistance in cancer cells, thereby enhancing the efficacy of conventional chemotherapy drugs. tjpr.org

Sensitization to Cisplatin: this compound can enhance the chemosensitivity of cancer cells to cisplatin. This effect is mediated through the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. tjpr.orgnih.gov In cisplatin-resistant A549/DDP lung cancer cells, this compound was found to up-regulate PTEN and decrease STAT3 expression, thereby reversing drug resistance. tjpr.org

Reversal of Adriamycin Resistance: In the adriamycin-resistant human leukemia cell line K562/A02, this compound was able to reverse drug resistance. nih.gov The mechanism involves the inhibition of the TLR4/NF-κB signaling pathway. This led to the downregulation of multidrug resistance-associated proteins like P-glycoprotein (P-gp) and MRP, alongside the upregulation of apoptotic proteins like cleaved caspase-3 and Bax. nih.gov

Studies in Diverse Cancer Cell Lines and In Vivo Tumor Models

This compound, a lignan compound, has demonstrated notable anti-tumor effects across a variety of preclinical cancer models. nih.gov Research indicates its ability to inhibit the proliferation and induce apoptosis in numerous cancer cell lines. In vitro studies have shown that this compound can impede the growth of cancer cells derived from the stomach, lungs, liver, and colon. nih.govresearchgate.net

Specifically, in human hepatocellular carcinoma HepG2 cells, this compound has been observed to inhibit proliferation. tandfonline.com It has also been shown to suppress the growth of pancreatic cancer cell lines. tandfonline.com Further investigations have revealed its inhibitory effects on bladder cancer T24 cells, where it was found to reduce the expression of cyclin D1, leading to cell cycle arrest in the G1 phase. tandfonline.com The compound's anti-proliferative and apoptosis-inducing activities have also been confirmed in colon and rectal cancer cells. tandfonline.com In the context of breast cancer, this compound has been found to inhibit metastasis by targeting pathways such as AKT, NF-κB, and MAPK, irrespective of the estrogen receptor expression status. tandfonline.com Studies on triple-negative breast cancer (TNBC) cells have shown that this compound can decrease proliferation and induce apoptosis. nih.gov In prostate cancer, this compound has been shown to inhibit the proliferation of androgen-sensitive LNCaP and LAPC-4 cells. escholarship.org

In vivo studies have further substantiated the anti-tumor potential of this compound. In a nude mouse model, this compound was shown to inhibit the growth of pancreatic tumors. tandfonline.com Another study using a dorsal skinfold chamber model in BALB/c mice demonstrated that this compound could suppress the vascularization and growth of engrafted CT26.WT colon carcinoma tumors. nih.gov Furthermore, xenograft models have confirmed the antitumor effects of this compound in vivo for both triple-negative breast cancer and prostate cancer. nih.govescholarship.org In a prostate cancer xenograft model, oral administration of this compound led to a significant inhibition of tumor growth. escholarship.org

Table 1: Effects of this compound in Various Cancer Cell Lines and In Vivo Models

Cancer Type Cell Line/Model Observed Effects
Stomach Cancer In vitro Inhibition of cell growth nih.govresearchgate.net
Lung Cancer In vitro Inhibition of cell growth nih.govresearchgate.net
Liver Cancer HepG2, SMMC7721 Inhibition of proliferation, induction of apoptosis tandfonline.comfrontiersin.org
Colon Cancer SW480, CT26.WT Inhibition of proliferation, invasion, and metastasis; suppression of tumor growth in vivo tandfonline.comnih.gov
Pancreatic Cancer PANC-1 Selective destruction of cancer cells, inhibition of tumor growth in nude mice tandfonline.com
Bladder Cancer T24 Dose and time-dependent inhibition of cell activity, cell cycle arrest at G1 phase tandfonline.com
Breast Cancer MDA-MB-231 Inhibition of migration and invasion, downregulation of MMP-2, MMP-9, and heparanase ; Decreased proliferation and induced apoptosis in TNBC cells, inhibition of tumor growth in xenograft model nih.gov
Prostate Cancer LNCaP, LAPC-4 Inhibition of proliferation, inhibition of tumor growth in xenograft model escholarship.org

Anti-inflammatory and Immunomodulatory Research Mechanisms

This compound has been the subject of extensive research for its potent anti-inflammatory and immunomodulatory properties. gavinpublishers.comgavinpublishers.com Its mechanisms of action are multifaceted, involving the regulation of key signaling pathways and cellular responses in inflammation. gavinpublishers.comgavinpublishers.com

A key aspect of this compound's anti-inflammatory activity is its ability to regulate the production of pro-inflammatory cytokines and chemokines. gavinpublishers.com Research has consistently shown that this compound can significantly inhibit the secretion of key inflammatory mediators. gavinpublishers.comgavinpublishers.com In various experimental models, it has been demonstrated to suppress the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). tandfonline.comresearchgate.netnih.gov For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages and U937 human macrophages, even low concentrations of this compound were found to significantly inhibit TNF-α production. tandfonline.comnih.gov Furthermore, in systemic inflammation models, this compound has been shown to reduce the blood levels of IL-1β and TNF-α. gavinpublishers.comgavinpublishers.com Its inhibitory effects also extend to chemokines, such as monocyte chemoattractant protein-1 (MCP-1), which plays a role in recruiting monocytes to sites of inflammation. tandfonline.comnih.govnih.gov

This compound effectively suppresses the production of critical inflammatory mediators and the activity of enzymes that synthesize them. gavinpublishers.comgavinpublishers.com It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and, consequently, the production of nitric oxide (NO), a key inflammatory molecule. tandfonline.comgavinpublishers.comgavinpublishers.comnih.gov This inhibition of iNOS expression is a consistent finding across multiple studies using LPS-stimulated macrophages. researchgate.netnih.gov While some studies suggest this compound does not affect the expression or activity of cyclooxygenase-2 (COX-2), others have reported a decrease in COX-2 gene expression. tandfonline.comresearchgate.netnih.govnih.gov Correspondingly, the production of prostaglandin (B15479496) E2 (PGE2), a product of COX-2 activity, has also been shown to be reduced by this compound. gavinpublishers.comgavinpublishers.comnih.gov The suppression of these inflammatory mediators is largely attributed to the inhibition of the NF-κB signaling pathway. tandfonline.comgavinpublishers.comgavinpublishers.comnih.gov

Table 2: this compound's Effect on Inflammatory Mediators and Enzymes

Mediator/Enzyme Effect Experimental Model
TNF-α Inhibition LPS-stimulated RAW264.7 and U937 macrophages tandfonline.comnih.gov
IL-1β Inhibition LPS-stimulated peritoneal macrophages, TNBS-induced colitis model nih.gov
IL-6 Inhibition LPS-stimulated RAW 264.7 cells researchgate.netnih.gov
iNOS Inhibition of expression and activity LPS-stimulated RAW264.7 cells tandfonline.comresearchgate.netnih.govnih.gov
NO Inhibition of production LPS-stimulated RAW 264.7 cells gavinpublishers.comgavinpublishers.comresearchgate.netnih.gov
COX-2 Decreased gene expression tandfonline.comnih.gov / No effect researchgate.netnih.gov Varied findings in different studies
PGE2 Inhibition of production LPS-stimulated RAW 264.7 cells nih.gov

This compound has demonstrated the ability to modulate the immune response by influencing macrophage polarization. tandfonline.comnih.gov Macrophages can adopt different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages. Research has shown that this compound can promote the polarization of M1 macrophages towards an M2-like phenotype. tandfonline.comnih.govnih.gov This shift is significant as M1 macrophages are key drivers of inflammation, while M2 macrophages are involved in its resolution and tissue repair. In vitro and in vivo studies have shown that this compound treatment leads to an increase in the expression of M2 markers, such as IL-10 and CD204, while suppressing the expression of M1-associated pro-inflammatory cytokines. nih.gov This immunomodulatory effect on macrophage polarization is believed to be mediated, at least in part, through the inhibition of the PI3K/Akt signaling pathway. tandfonline.comnih.govnih.gov

The therapeutic potential of this compound in inflammatory conditions has been evaluated in various preclinical animal models. In models of colitis, such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS), this compound has been shown to ameliorate disease severity. tandfonline.comgavinpublishers.comgavinpublishers.comnih.govnih.gov It has been observed to reduce colon shortening, macroscopic scores, and myeloperoxidase activity in colitic mice. nih.gov Mechanistically, this compound's protective effects in colitis are associated with the inhibition of Th1 and Th17 cell differentiation and the suppression of the NLRP3 inflammasome. nih.govnih.gov

In models of acute lung injury (ALI) induced by lipopolysaccharide (LPS), this compound has also demonstrated protective effects. nih.govnih.govproquest.com It has been shown to decrease lung inflammation, reduce the infiltration of inflammatory cells into the bronchoalveolar lavage fluid, and lower the production of pro-inflammatory cytokines in the lungs. nih.govnih.govproquest.com The protective mechanism in ALI is linked to its anti-inflammatory and antioxidative effects, which are associated with the modulation of MAPK, HO-1, and iNOS signaling pathways. nih.gov

Table 3: Summary of this compound's Effects in Experimental Inflammation Models

Inflammation Model Key Findings
TNBS-induced Colitis Mitigated symptoms by regulating cytokines and signaling pathways; Inhibited colon shortening, macroscopic scores, and myeloperoxidase activity. gavinpublishers.comgavinpublishers.comnih.gov
DSS-induced Colitis Attenuated inflammation; Increased weight and colon length, reduced histochemical score and MPO activity. nih.govnih.gov
LPS-induced Acute Lung Injury Reduced lung inflammation, inflammatory cell infiltration, and pro-inflammatory cytokine production; Exhibited anti-inflammatory and antioxidative effects via modulation of MAPK, HO-1, and iNOS signaling. nih.govnih.govproquest.com

Neuroprotective Research Mechanisms

This compound, a lignan compound found in plants of the Arctium genus, has been the subject of extensive preclinical research to investigate its potential neuroprotective properties. These studies have explored its mechanisms of action across various models of neurological damage and disease, focusing on its anti-inflammatory, cell-protective, and receptor-modulating activities.

Neuroinflammation, largely driven by the activation of microglial cells, is a key pathological feature in many neurodegenerative diseases. Research indicates that this compound can potently suppress this process. In models utilizing lipopolysaccharide (LPS) to induce neuroinflammation, this compound has been shown to inhibit the activation of microglia. nih.gov This inhibitory effect is associated with a reduction in the production of pro-inflammatory cytokines. nih.gov

The molecular mechanisms underlying these anti-neuroinflammatory effects involve the modulation of key signaling pathways. Studies have demonstrated that this compound can suppress the TLR4-mediated NF-κB signaling pathway. nih.govnih.gov It appears to achieve this by reducing the interaction between Toll-like receptor 4 (TLR4) and its co-receptor CD14. nih.gov Furthermore, this compound has been found to inhibit both the HMGB1/TLR4/NF-κB and TNF-α/TNFR1/NF-κB signaling pathways, which are critical in mediating the inflammatory response in the brain. nih.govnih.gov By attenuating these pathways, this compound effectively reduces excessive microglial activation and the subsequent neuroinflammatory cascade. nih.gov

Table 1: Mechanistic Effects of this compound on Microglial Activation and Neuroinflammation

MechanismKey FindingsSignaling Pathway(s) InvolvedReference Model
Inhibition of Microglial ActivationSuppressed the activation of BV-2 microglial cells and primary microglia.TLR4/NF-κB, HMGB1/TLR4/NF-κB, TNF-α/TNFR1/NF-κBLPS-treated cells and mice; CUMS mouse model
Reduction of Pro-inflammatory CytokinesDecreased levels of IL-6, IL-1β, and TNF-α.NF-κBRotenone-induced rat model; LPS-treated mice
Modulation of Receptor InteractionReduced the interaction of AdipoR1 with TLR4 and CD14.TLR4 signalingLPS-treated BV-2 cells

Beyond its anti-inflammatory effects, this compound has demonstrated direct protective actions on neurons. In vitro studies using human SH-SY5Y neuroblastoma cells have shown that this compound can upregulate the expression of P-CREB, a key transcription factor involved in neuronal survival and plasticity. nih.gov This suggests a mechanism for enhancing neuronal resilience against cellular stressors.

Preclinical research has shown that this compound administration can protect dopaminergic neurons from damage in animal models. nih.gov This protection is attributed to its potent antioxidant and anti-inflammatory activities. nih.gov For instance, in rotenone-induced models, this compound treatment led to an increase in the number of tyrosine hydroxylase (TH)-positive dopaminergic neurons and a decrease in α-synuclein immunopositivity, a hallmark of neuronal pathology. nih.gov Furthermore, it has been shown to prevent neuronal and synaptic injury induced by inflammatory stimuli like LPS. nih.govresearchgate.net

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its over-activation, particularly through α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, can lead to excitotoxicity and neuronal death. Research has identified this compound as an antagonist of these non-NMDA glutamate receptors. nih.govbiorxiv.org

Studies using ex vivo brain slices have shown that this compound inhibits glutamatergic transmission and reduces evoked field potentials in a dose-dependent manner. nih.gov Further investigations have confirmed its antagonist activity at both AMPA and kainate receptors, with a greater effect typically observed at AMPA receptors. nih.govrsc.org For example, in an experimental autoimmune encephalomyelitis (EAE) model, this compound was found to blunt the increased frequency of AMPA receptor-mediated spontaneous excitatory postsynaptic currents (sEPSC). frontiersin.orgnih.gov Molecular docking studies suggest that this compound and its analogues likely bind within the transmembrane domain of the AMPA receptor, in a manner similar to other known non-competitive antagonists. nih.govrsc.org This action helps to limit excessive neuronal spiking and abnormal calcium influx, thereby preventing excitotoxicity. frontiersin.org

The neuroprotective mechanisms of this compound have been evaluated in various animal models of specific neurodegenerative diseases.

Parkinson's Disease (PD): In a rotenone-induced rat model of PD, this compound demonstrated significant neuroprotective effects. nih.gov Its administration improved motor deficits and protected dopaminergic neurons in the substantia nigra from degeneration. nih.gov The protective action was linked to the reduction of oxidative stress, as evidenced by increased levels of glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD), and a decrease in malondialdehyde (MDA). It also suppressed neuroinflammation by decreasing pro-inflammatory cytokine levels and reducing the activation of microglia and astrocytes. nih.gov

Alzheimer's Disease (AD): In APP/PS1 transgenic mouse models of AD, this compound has been shown to effectively ameliorate memory impairment. nih.govnih.gov Its mechanism is twofold: it inhibits the production of β-amyloid (Aβ) and promotes its clearance. nih.govjneurosci.org It reduces Aβ generation by suppressing the expression of β-site amyloid precursor protein cleavage enzyme 1 (BACE1). nih.govnih.gov Concurrently, it enhances Aβ clearance by promoting autophagy, a cellular waste-disposal process, through the inhibition of the AKT/mTOR signaling pathway and activation of the AMPK/Raptor pathway. nih.govnih.govresearchgate.net This dual action leads to a significant decrease in Aβ formation and senile plaques in the brain. nih.gov

Epilepsy: While direct studies in specific epilepsy models are less common, the established mechanism of this compound as a non-competitive antagonist of AMPA and kainate receptors is highly relevant to epilepsy, a disorder characterized by neuronal hyperexcitability. nih.govrsc.org By inhibiting these key excitatory receptors, this compound can reduce excessive glutamate-evoked responses in the central nervous system. nih.gov This suggests that derivatives of arctigenin (B1665602) could serve as novel leads for the development of drugs for treating epilepsy. nih.gov

Table 2: Summary of this compound's Effects in Neurological Disorder Models

Disorder ModelKey Pathological Feature TargetedObserved Effect of this compoundUnderlying Mechanism
Parkinson's Disease (Rotenone-induced)Dopaminergic neuron loss, oxidative stress, neuroinflammationImproved motor function, protected DA neurons, reduced α-synucleinAnti-oxidant (↑GSH, SOD), anti-inflammatory (↓cytokines, ↓microglial activation)
Alzheimer's Disease (APP/PS1 transgenic mice)β-amyloid (Aβ) accumulation, senile plaques, memory impairmentAmeliorated memory deficits, decreased Aβ and plaques↓Aβ production (↓BACE1 expression), ↑Aβ clearance (↑autophagy via AKT/mTOR↓ and AMPK↑)
Epilepsy (Inferred from mechanism)Neuronal hyperexcitabilityPotential to reduce seizure activityAntagonism of AMPA and kainate receptors, reducing excitotoxicity

Other Investigated Pharmacological Activities

Preclinical studies have revealed that this compound possesses beneficial effects on metabolic health, particularly in the context of diet-induced obesity and related disorders. In high-fat diet (HFD)-fed mice, this compound was found to significantly ameliorate disorders in glucolipid metabolism and reduce liver degeneration. nih.gov

The mechanisms for these effects are multifaceted. This compound appears to regulate lipid metabolism by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov This activation leads to the phosphorylation of acetyl-CoA carboxylase (ACC) and the modulation of downstream pathways involved in fatty acid oxidation and lipogenesis. nih.gov Specifically, it downregulates the expression of key lipogenic factors like peroxisome proliferator-activated receptor γ (PPARγ) and sterol regulatory element-binding transcription factor 1 (SREBP1c). nih.gov

Furthermore, recent research highlights the role of the gut microbiota in mediating this compound's metabolic benefits. It has been shown to reshape the gut microbial composition, promoting the growth of short-chain fatty acid (SCFA)-producing bacteria. nih.gov These SCFAs can then activate G protein-coupled receptors (GPRs) in both the intestine and the liver to regulate immune homeostasis and lipid metabolism. nih.gov this compound also helps to repair intestinal barrier damage and reduce inflammation by inhibiting lipopolysaccharide (LPS) production and attenuating the TLR4/NF-κB signaling pathway in the gut. nih.gov

Hepatoprotective Mechanisms

This compound has demonstrated notable hepatoprotective effects in preclinical studies through various mechanisms of action. Research indicates that its protective effects are linked to the inhibition of hepatic stellate cell (HSC) proliferation, a key factor in the development of liver fibrosis nih.gov. Mechanistically, this compound induces G0/G1 cell cycle arrest in activated HSCs by interfering with the PI3K/Akt/FOXO3a signaling pathway, leading to the induction of p27Kip1 nih.gov.

In models of chemically-induced liver injury, such as that caused by carbon tetrachloride (CCl4), pre-administration with this compound significantly reduced hepatotoxicity markers researchgate.net. Its hepatoprotective action is also attributed to the suppression of matrix metalloproteinase-2 (MMP-2) and oxidative stress researchgate.net. Studies have shown that this compound can prevent the decrease of hepatic antioxidant parameters, including total glutathione, superoxide dismutase, and glutathione reductase, following toxic insult researchgate.net. Histological examinations have confirmed that this compound mitigates liver damage by decreasing inflammation, congestion, and cellular ballooning researchgate.net.

Furthermore, in vitro studies on human hepatocellular carcinoma cell lines have elucidated this compound's anti-proliferative effects. It has been shown to inhibit the growth of HepG2 and Hep3B cells, with differing sensitivities.

Cell LineReported IC50
HepG24.74 nM frontiersin.org
Hep3B59.27 nM frontiersin.org

Renoprotective Mechanisms in Experimental Kidney Injury

Preclinical research has identified this compound as a potential therapeutic agent for kidney injury, particularly in the context of renal tubulointerstitial fibrosis, a common pathway to end-stage renal disease. In a rat model of unilateral ureteral obstruction (UUO), a common method for inducing obstructive nephropathy, this compound demonstrated significant renoprotective effects nih.gov.

The administration of this compound was found to protect the kidney from injury by reducing tubular dilatation, epithelial atrophy, collagen deposition, and the expansion of the tubulointerstitial compartment nih.gov. The mechanisms underlying these protective effects are multifaceted and involve the modulation of inflammation, oxidative stress, and cellular transition processes.

Key mechanistic findings include:

Anti-inflammatory Effects: this compound administration led to a dramatic decrease in macrophage infiltration in the obstructed kidneys. It also down-regulated the mRNA levels of the pro-inflammatory chemokine MCP-1 (monocyte chemoattractant protein-1) and cytokines such as TNF-α (tumor necrosis factor-α), IL-1β (interleukin-1β), and IFN-γ (interferon-γ) nih.gov. This anti-inflammatory action was associated with a reduction in the activation of the transcription factor NF-κB (nuclear factor κB) nih.gov.

Reduction of Oxidative Stress: The compound was shown to attenuate UUO-induced oxidative stress. It achieved this by increasing the activity of renal manganese superoxide dismutase (SOD2), which in turn led to reduced levels of lipid peroxidation nih.gov.

Inhibition of Epithelial-Mesenchymal Transition (EMT): this compound was found to inhibit the EMT of renal tubules. This was achieved by reducing the abundance of TGF-β1 (transforming growth factor-β1) and its type I receptor, suppressing the phosphorylation and nuclear translocation of Smad2/3, and up-regulating the expression of the inhibitory Smad7 nih.gov.

MechanismEffect of this compoundKey Mediators Affected
Anti-inflammationSuppression↓ Macrophage infiltration, ↓ MCP-1, ↓ TNF-α, ↓ IL-1β, ↓ IFN-γ, ↓ NF-κB activation nih.gov
Oxidative StressAttenuation↑ SOD2 activity, ↓ Lipid peroxidation nih.gov
Epithelial-Mesenchymal TransitionInhibition↓ TGF-β1, ↓ TGF-β1 type I receptor, ↓ Smad2/3 phosphorylation, ↑ Smad7 nih.gov

Antiviral Activity Research (e.g., HIV-1 Integrase Inhibition, Influenza A Virus)

This compound has been investigated for its antiviral properties against several viruses, demonstrating inhibitory effects through distinct mechanisms.

In the context of Human Immunodeficiency Virus Type-1 (HIV-1), while this compound itself was found to be inactive against purified HIV-1 integrase in cleavage and strand transfer assays, a semisynthetic derivative with a catechol substructure showed remarkable activity in these assays. This suggests that this compound can serve as a lead structure for the development of potent HIV-1 integrase inhibitors.

Research on Influenza A virus has shown that this compound possesses potent in vitro antiviral activities nih.gov. Time-of-addition experiments have suggested that this compound interferes with the early events of viral replication after the virus has penetrated the host cell nih.gov. Furthermore, it has been observed to suppress the release of progeny viruses from infected cells nih.gov. A notable finding is that oral treatment with arctiin (B1665604) (the glucoside of this compound) in mice did not induce resistant virus strains, a problem often encountered with other antiviral drugs like oseltamivir (B103847) nih.gov.

More recent research has also explored derivatives of this compound. For instance, the derivative COA has shown antiviral potential against Infectious Hematopoietic Necrosis Virus (IHNV) by inhibiting viral adsorption and internalization nih.gov.

VirusMechanism of Action
HIV-1Serves as a lead structure for integrase inhibitors.
Influenza A VirusInterferes with early viral replication events post-penetration and suppresses progeny virus release nih.gov
Infectious Hematopoietic Necrosis Virus (IHNV) (Derivative COA)Inhibits viral adsorption and internalization nih.gov

Anti-aging Research Mechanisms (e.g., Autophagy Enhancement)

This compound has been identified as a compound with potential anti-aging effects, primarily through its ability to enhance autophagy, a cellular process responsible for clearing damaged components. In preclinical models, this compound has been shown to significantly enhance autophagy nih.govnih.gov. This enhancement is believed to be mediated by its targeting of protein phosphatase 2A (PP2A), which can lead to an increased lifespan in yeast models nih.govnih.gov.

The anti-aging mechanisms of this compound also involve the modulation of key signaling pathways. It has been shown to promote the clearance of amyloid-beta by enhancing autophagy through the inhibition of the AKT/mTOR signaling pathway and the activation of the AMPK/Raptor pathway researchgate.net. Western blot analysis has demonstrated that this compound can reduce the levels of p62, a marker for autophagy inhibition, and decrease the phosphorylation of ULK1 and p70S6K, while increasing the phosphorylation of AMPK and Raptor researchgate.net.

In addition to autophagy enhancement, this compound exhibits anti-aging properties through its antioxidant activities. It has been found to increase the activities of antioxidant enzymes, thereby reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA) nih.govnih.gov. Furthermore, research in yeast has indicated that this compound can increase telomerase activity by enhancing the expression of the EST1, EST2, and EST3 genes nih.govnih.gov.

Anti-aging MechanismEffect of this compoundAssociated Molecular Markers/Pathways
Autophagy EnhancementInductionTargets PP2A; Inhibits AKT/mTOR; Activates AMPK/Raptor; ↓ p62 nih.govnih.govresearchgate.net
Antioxidative StressIncrease in antioxidant capacity↑ Antioxidant enzyme activities; ↓ ROS; ↓ MDA nih.govnih.gov
Telomerase ActivityIncrease↑ Expression of EST1, EST2, and EST3 genes (in yeast) nih.govnih.gov

Inhibition of Osteoclast Differentiation and Function

This compound has been shown to inhibit the differentiation and function of osteoclasts, the cells responsible for bone resorption. This suggests its potential as a therapeutic agent for bone-related disorders characterized by excessive bone loss. The inhibitory mechanism of this compound on osteoclastogenesis is primarily centered on its suppression of the nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), a crucial transcription factor for osteoclast development nih.govresearchgate.net.

Research has demonstrated that this compound inhibits receptor activator of nuclear factor κB ligand (RANKL)-induced osteoclast formation in a dose-dependent manner without exhibiting cytotoxicity nih.gov. This inhibition is associated with the suppression of the expression of key osteoclastic marker genes.

Key mechanistic insights into this compound's action on osteoclasts include:

Suppression of NFATc1: this compound has been found to inhibit the action of NFATc1 by suppressing both calcineurin-dependent and osteoblastic cell-dependent NFATc1 pathways nih.govresearchgate.net. Chromatin immunoprecipitation analysis has confirmed that it inhibits the recruitment of NFATc1 to the promoter regions of its target genes nih.gov.

Inhibition of NF-κB Signaling: The compound also suppresses RANKL-induced activation of the NF-κB pathway. This is achieved by retarding the degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit of NF-κB, which are critical steps for NF-κB activation and subsequent osteoclastogenesis nih.gov.

Downregulation of Osteoclast-Specific Genes: By inhibiting these signaling pathways, this compound reduces the expression of several osteoclast-related genes that are essential for their function nih.gov.

Osteoclastic Marker GeneEffect of this compound
Acp5 (encoding TRAP)Reduced expression nih.gov
Ctsk (encoding Cathepsin K)Reduced expression nih.gov
OscarReduced expression nih.gov
Nfatc1Reduced expression nih.gov

In addition to inhibiting differentiation, this compound also suppresses the bone-resorbing activity of mature osteoclasts, as demonstrated by its ability to reduce hydroxyapatite (B223615) resorption in vitro nih.gov.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

This compound has been investigated for its ability to inhibit various enzymes, with a notable focus on acetylcholinesterase (AChE), an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease.

In vitro studies have demonstrated that this compound exhibits inhibitory activity against AChE. A study evaluating the pharmacological activities of an extract from Fructus Arctii and its active component, this compound, reported its potential to inhibit this enzyme.

EnzymeReported IC50 of this compound
Acetylcholinesterase (AChE)0.462 mg/ml

This inhibitory action on AChE suggests that this compound could be a compound of interest for further research into neuroprotective agents.

Nitrite (B80452) Scavenging Activities

This compound has been shown to possess nitrite scavenging activity, which is the ability to remove nitrite ions. Nitrite is a precursor to the formation of N-nitrosamines, which are potent carcinogens. Therefore, compounds with nitrite scavenging properties are of interest for their potential to prevent the formation of these harmful substances.

The nitrite scavenging activity of this compound has been found to be dependent on its concentration. As the concentration of this compound increases, its ability to scavenge nitrite also increases significantly. Research has quantified this activity by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to scavenge 50% of the nitrite ions.

ActivityReported IC50 of this compound
Nitrite Scavenging17.49 mg/ml

Furthermore, studies have shown that certain amino acid derivatives of this compound can exhibit significantly higher nitrite scavenging abilities compared to the parent compound nih.gov. This suggests that structural modifications of this compound could lead to even more potent nitrite scavengers.

Molecular Targets and Intracellular Signaling Pathways Modulated by L Arctigenin

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a critical regulator of immune and inflammatory responses, cell survival, and proliferation. youtube.comresearchgate.net In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. youtube.com Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their degradation and allowing NF-κB to translocate to the nucleus and activate target gene transcription. youtube.comreactome.org

l-Arctigenin has been shown to be a potent inhibitor of the NF-κB signaling pathway. Research indicates that its anti-inflammatory properties are largely mediated through this inhibitory action. nih.gov Studies have demonstrated that this compound can suppress NF-κB activation through multiple mechanisms. In the context of neuroinflammation, it attenuates microglial activation by inhibiting both the HMGB1/TLR4/NF-κB and TNF-α/TNFR1/NF-κB signaling pathways. nih.gov Furthermore, in models of myocardial ischemia-reperfusion injury, this compound has been found to repress the activation of the NF-κB pathway downstream of AMPK/SIRT1 signaling, partly by upregulating the expression of its inhibitor, I-κB. frontiersin.org

Table 1: this compound's Modulation of the NF-κB Pathway

Upstream Signal Target Effect of this compound Outcome Reference
HMGB1/TLR4 NF-κB Inhibition Reduced Neuroinflammation nih.gov
TNF-α/TNFR1 NF-κB Inhibition Reduced Neuroinflammation nih.gov

Mitogen-Activated Protein Kinase (MAPK) Cascades Regulation (e.g., ERK1/2, JNK1/2)

Mitogen-activated protein kinase (MAPK) cascades are key signaling pathways that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. nih.govnih.gov The most well-characterized MAPK pathways include the extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase 1/2 (JNK1/2), and p38 MAPK cascades. nih.govmdpi.com

This compound has been found to regulate MAPK signaling, particularly the ERK1/2 pathway. Research focusing on its anticancer activities has shown that this compound's ability to suppress the serine phosphorylation of the STAT3 transcription factor is mediated by its inhibition of ERK activation. nih.gov By interfering with the upstream kinases that activate ERK, this compound can modulate the downstream cellular processes that are dependent on this pathway.

Table 2: this compound's Effect on the MAPK Cascade

Pathway Target Effect of this compound Downstream Consequence Reference

Phosphoinositide 3-Kinase/Akt/Mammalian Target of Rapamycin (PI3K/Akt/mTOR) Axis Inhibition

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govnih.gov Aberrant activation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention. nih.govnih.gov

This compound has been demonstrated to inhibit the PI3K/Akt/mTOR axis, particularly in the context of cancer. In colorectal cancer models, this compound was found to effectively suppress the activation of the PI3K-AKT-mTOR signaling pathway. researchgate.net This inhibition was associated with a reduction in cancer cell proliferation, migration, and invasion, and the induction of apoptosis. Specifically, this compound treatment led to a downregulation in the expression of key proteins such as PCNA, Bcl2, MMP-2, and MMP-9, while upregulating pro-apoptotic proteins like Bax and cleaved caspase-3. researchgate.net This inhibitory action on the PI3K/Akt/mTOR pathway is also linked to its ability to suppress the epithelial-mesenchymal transition (EMT) process. researchgate.net

Signal Transducer and Activator of Transcription (STAT) Pathway Interference (e.g., STAT1, STAT3)

The Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that mediate cellular responses to cytokines and growth factors. nih.gov The STAT3 protein, in particular, is often found to be constitutively activated in many types of cancer, where it promotes proliferation, survival, and angiogenesis. nih.gov

This compound has been identified as an effective inhibitor of the STAT3 signaling pathway. nih.gov Research has shown that it can significantly suppress both constitutively active and IL-6-induced STAT3 phosphorylation (both tyrosine and serine phosphorylation) and its subsequent translocation to the nucleus in cancer cells. nih.gov The mechanism for this inhibition involves the suppression of upstream kinases, including Src, JAK1, and JAK2, which are responsible for tyrosine phosphorylation, and the inhibition of ERK activation, which affects serine phosphorylation. nih.gov This interference with STAT3 activation has been shown to enhance the sensitivity of cancer cells to chemotherapeutic agents like cisplatin. nih.gov

Table 3: this compound's Interference with the STAT3 Pathway

Target Protein Phosphorylation Site Effect of this compound Upstream Kinase Affected Reference
STAT3 Tyrosine Suppression Src, JAK1, JAK2 nih.gov

AMP-Activated Protein Kinase (AMPK) Pathway Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis. nih.govqiagen.com It is activated under conditions of low intracellular ATP, and its activation triggers a switch from anabolic (ATP-consuming) to catabolic (ATP-producing) pathways. nih.govqiagen.com

This compound is a known activator of the AMPK pathway. nih.govnih.gov The mechanism of activation involves the inhibition of mitochondrial respiration by this compound, which leads to a reduction in intracellular ATP levels. nih.gov This energy depletion state triggers the phosphorylation and activation of AMPK, a process mediated by the upstream kinases LKB1 and CaMKKβ. nih.gov Activated AMPK then modulates downstream targets to restore energy balance. For instance, activated AMPK can inhibit the mTOR pathway, which is involved in protein synthesis. nih.gov This activation of AMPK by this compound has been linked to improvements in lipid metabolism and protective effects against myocardial ischemia-reperfusion injury. frontiersin.orgnih.gov

Nrf2/Antioxidant Response Element (ARE) Axis and Heme Oxygenase-1 (HO-1) Upregulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govresearchgate.net Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the antioxidant response element (ARE) in the promoter region of its target genes, and initiates their transcription. mdpi.com One of the most important of these target genes is Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme. nih.gov

This compound has been shown to activate the Nrf2/ARE signaling axis, leading to enhanced cellular antioxidant defenses. In rat primary astrocytes, this compound treatment resulted in increased mRNA and protein levels of HO-1. nih.govresearchgate.net Mechanistic studies revealed that this compound promotes the nuclear translocation of Nrf2 and its subsequent binding to the ARE sequence on the HO-1 promoter, thereby upregulating its expression. nih.govresearchgate.net This effect was found to be mediated, at least in part, through the PI3K/Akt signaling pathway. nih.gov

Table 4: this compound's Effect on the Nrf2/ARE Axis

Target Effect of this compound Outcome Cell Type Reference
Nrf2 Increased Nuclear Translocation Activation of ARE Rat Primary Astrocytes nih.govresearchgate.net

Regulation of Epithelial-Mesenchymal Transition (EMT) Marker Expression

Epithelial-mesenchymal transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion and acquire a migratory, mesenchymal phenotype. qiagen.com This process is fundamental in embryonic development and tissue repair, but its dysregulation is critically involved in cancer metastasis and fibrosis. nih.govnih.gov Key molecular events in EMT include the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, like N-cadherin and Vimentin. nih.gov

This compound has been found to inhibit EMT in various disease models. In studies on hepatocellular and colorectal cancer, this compound treatment led to a significant upregulation of the epithelial marker E-cadherin, while concurrently downregulating the expression of mesenchymal markers including N-cadherin, Vimentin, Snail, and Slug. researchgate.netnih.govresearchgate.net Similar effects were observed in a mouse model of pulmonary fibrosis, where this compound reversed EMT-like changes by restoring the expression of E-cadherin and Occludin and reducing levels of Vimentin and α-SMA. nih.gov The inhibition of EMT by this compound has been linked to its modulation of signaling pathways such as Wnt/β-catenin and PI3K/Akt/mTOR. researchgate.netnih.govnih.gov

Table 5: Regulation of EMT Marker Expression by this compound

Marker Type Marker Effect of this compound Disease Model Reference
Epithelial E-cadherin Upregulation Hepatocellular Carcinoma, Colorectal Cancer, Pulmonary Fibrosis nih.govnih.govresearchgate.net
Epithelial Occludin Upregulation Pulmonary Fibrosis nih.gov
Mesenchymal N-cadherin Downregulation Hepatocellular Carcinoma, Colorectal Cancer nih.govresearchgate.net
Mesenchymal Vimentin Downregulation Hepatocellular Carcinoma, Colorectal Cancer, Pulmonary Fibrosis nih.govnih.govresearchgate.net
Mesenchymal Snail Downregulation Colorectal Cancer researchgate.netresearchgate.net
Mesenchymal Slug Downregulation Colorectal Cancer researchgate.netresearchgate.net

Modulation of Apoptosis-Related Protein Expression (e.g., Bcl-2, Bax, Caspases)

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through the modulation of key regulatory proteins. This process is critical for eliminating damaged or cancerous cells and is often dysregulated in tumors. The apoptotic machinery is broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, both of which can be influenced by this compound.

A central aspect of the intrinsic pathway is the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. mdpi.com this compound has been observed to shift this balance in favor of apoptosis. For instance, in human pharyngeal carcinoma cells, this compound treatment led to a decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while simultaneously increasing the levels of pro-apoptotic proteins Bax and Bad. nih.gov This alteration in the Bcl-2 family protein ratio is a critical step that leads to mitochondrial outer membrane permeabilization, a point of no return in the apoptotic cascade. mdpi.com Similarly, in prostate cancer cells, this compound was found to inhibit the expression of Bcl-2 and promote the expression of Bax. jst.go.jp

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. These enzymes are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells. This compound has been demonstrated to trigger the activation of caspases in both the intrinsic and extrinsic pathways. In human pharyngeal carcinoma cells, this compound treatment resulted in the activation of caspase-9, the initiator caspase of the intrinsic pathway, and caspase-8, the initiator caspase of the extrinsic pathway. nih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3. jst.go.jp Studies have shown that this compound promotes the expression of cleaved caspase-3, the active form of the enzyme, in prostate cancer and cholangiocarcinoma cells. jst.go.jpresearchgate.net The activation of caspase-3 ultimately leads to the cleavage of cellular proteins, DNA fragmentation, and cell death. jst.go.jp

Furthermore, this compound has been shown to upregulate the expression of the death ligand FasL, which initiates the extrinsic apoptotic pathway by binding to its receptor, Fas. This interaction leads to the recruitment of adaptor proteins and the subsequent activation of caspase-8. nih.gov

Table 1: Effect of this compound on Apoptosis-Related Proteins

Cell Line Protein Effect of this compound Reference
Human Pharyngeal Carcinoma (FaDu) Bcl-2 Decreased Expression nih.gov
Human Pharyngeal Carcinoma (FaDu) Bcl-xL Decreased Expression nih.gov
Human Pharyngeal Carcinoma (FaDu) Bax Increased Expression nih.gov
Human Pharyngeal Carcinoma (FaDu) Bad Increased Expression nih.gov
Human Pharyngeal Carcinoma (FaDu) Caspase-9 Activation nih.gov
Human Pharyngeal Carcinoma (FaDu) Caspase-8 Activation nih.gov
Human Pharyngeal Carcinoma (FaDu) Caspase-3 Activation nih.gov
Prostate Cancer (PC-3M) Bcl-2 Inhibited Expression jst.go.jp
Prostate Cancer (PC-3M) Bax Promoted Expression jst.go.jp
Prostate Cancer (PC-3M) Cleaved Caspase-3 Promoted Expression jst.go.jp
Cholangiocarcinoma (KKU-213A) Bcl-2 Decreased Expression researchgate.net
Cholangiocarcinoma (KKU-213A) Bax Increased Expression researchgate.net
Cholangiocarcinoma (KKU-213A) Pro-caspase-3 Decreased Expression researchgate.net

Interactions with Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs, p27Kip1)

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of this process is a fundamental characteristic of cancer. This compound has been shown to interfere with the progression of the cell cycle by modulating the expression and activity of key regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.

The transition between different phases of the cell cycle is driven by the sequential activation of CDKs, whose activity is dependent on their association with cyclins. This compound has been reported to induce cell cycle arrest, often at the G0/G1 phase. jst.go.jp This arrest is associated with the downregulation of cyclins that are crucial for the G1 to S phase transition. For example, arctiin (B1665604), a compound related to this compound, has been shown to suppress cell growth by down-regulating the expression of cyclin D1. researchgate.net Cyclin D1 is a key regulator of the G1 phase and its overexpression is linked to uncontrolled cell proliferation in various cancers. immunologyresearchjournal.com

In addition to modulating cyclins, this compound can also influence the levels of CDK inhibitors. These proteins, such as p27Kip1, act as brakes on the cell cycle by binding to and inhibiting the activity of cyclin-CDK complexes. immunologyresearchjournal.combu.edu An increase in the expression of CDK inhibitors can lead to cell cycle arrest. Research has indicated that this compound can induce the expression of p27Kip1 in activated hepatic stellate cells, contributing to G0/G1 phase cell cycle arrest. frontiersin.org p27Kip1 is a negative regulator of the cell cycle and its levels are often reduced in cancer cells, allowing for unchecked proliferation. immunologyresearchjournal.com By increasing p27Kip1 levels, this compound can help to restore this crucial cell cycle checkpoint.

The interplay between cyclins, CDKs, and CDK inhibitors is complex. For instance, cyclin D-CDK4/6 complexes can sequester p27Kip1, thereby preventing it from inhibiting cyclin E-CDK2, which is essential for the G1/S transition. bu.edu By downregulating cyclin D1, this compound may not only reduce the direct pro-proliferative signals but also indirectly increase the inhibitory activity of p27Kip1 on other cyclin-CDK complexes.

Table 2: Modulation of Cell Cycle Regulatory Proteins by this compound and Related Compounds

Compound Cell Line Protein Effect Reference
This compound Prostate Cancer (PC-3M) Cell Cycle Arrested in G0/G1 phase jst.go.jp
Arctiin Human Keratinocytes (HaCaT) Cyclin D1 Down-regulated expression researchgate.net
This compound Activated Hepatic Stellate Cells p27Kip1 Induced expression frontiersin.org

Control of Matrix Metalloproteinase (MMP) and Heparanase Expression

The invasion and metastasis of cancer cells are complex processes that involve the degradation of the extracellular matrix (ECM), a network of proteins and other molecules that provides structural and biochemical support to surrounding cells. Two key classes of enzymes involved in this process are matrix metalloproteinases (MMPs) and heparanase. This compound has been shown to inhibit cancer cell invasion and metastasis by downregulating the expression and activity of these enzymes.

MMPs are a family of zinc-dependent endopeptidases that are capable of degrading various components of the ECM. MMP-2 and MMP-9, in particular, are known to play crucial roles in tumor invasion and angiogenesis. nih.gov Studies have demonstrated that this compound can significantly reduce the activity and expression of both MMP-2 and MMP-9 in human breast cancer cells. nih.gov This inhibition of MMPs is a key mechanism by which this compound can suppress the metastatic potential of cancer cells. The regulatory pathways of MMP-9, such as Akt/NF-κB and MAPK/AP-1, have also been shown to be inhibited by this compound. researchgate.net

Heparanase is an endo-β-D-glucuronidase that specifically cleaves heparan sulfate (B86663) chains of heparan sulfate proteoglycans (HSPGs), which are major components of the ECM and basement membranes. nih.govplos.org The degradation of heparan sulfate by heparanase not only contributes to the breakdown of the ECM but also releases various growth factors and cytokines that are bound to HSPGs, further promoting tumor growth and angiogenesis. nih.gov Research has shown that this compound can significantly downregulate the expression of heparanase in human breast cancer cells. nih.gov This reduction in heparanase expression is another important mechanism through which this compound can inhibit tumor invasion and metastasis. Interestingly, there appears to be a co-regulation between heparanase and MMPs, with heparanase expression influencing the expression of certain MMPs. plos.orgnih.gov

Table 3: Effect of this compound on MMP and Heparanase Expression in MDA-MB-231 Human Breast Cancer Cells

Target Protein Effect of this compound Method of Analysis Reference
MMP-2 Activity Reduced Gelatin Zymography nih.gov
MMP-9 Activity Reduced Gelatin Zymography nih.gov
MMP-2 Protein Expression Downregulated Western Blot
MMP-9 Protein Expression Downregulated Western Blot
Heparanase Protein Expression Downregulated Western Blot

Attenuation of Toll-like Receptor (TLR) and Tumor Necrosis Factor Receptor (TNFR) Signaling

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. frontiersin.orgabeomics.com Upon activation, TLRs trigger signaling cascades that lead to the production of inflammatory cytokines and the activation of immune responses. While essential for host defense, chronic TLR signaling can contribute to inflammatory diseases and cancer. This compound has been shown to modulate TLR signaling pathways.

Tumor necrosis factor (TNF) is a pro-inflammatory cytokine that binds to its receptors (TNFRs) to initiate signaling pathways that regulate inflammation, apoptosis, and cell survival. The expression of TLRs and TNF has been found to be associated in certain cancers, suggesting a potential interplay between these two signaling pathways. nih.gov

Research on the direct effects of this compound on specific TLR and TNFR signaling pathways is an emerging area. However, given this compound's known anti-inflammatory properties, it is plausible that it may attenuate the signaling cascades downstream of these receptors. For example, many TLR and TNFR signaling pathways converge on the activation of the transcription factor NF-κB, which is a known target of this compound. nih.gov By inhibiting NF-κB activation, this compound could potentially dampen the inflammatory responses initiated by TLR and TNFR activation. Further research is needed to fully elucidate the specific interactions of this compound with these pathways.

Sirtuin 1 (SIRT1) Pathway Activation

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a critical role in regulating a wide range of cellular processes, including metabolism, stress resistance, and aging. nih.govaging-us.com Activation of SIRT1 has been shown to have protective effects in various pathological conditions. This compound has been identified as an activator of the SIRT1 pathway, contributing to its therapeutic effects.

One of the key upstream regulators of SIRT1 is AMP-activated protein kinase (AMPK). Studies have shown that this compound can activate AMPK, which in turn leads to the activation of SIRT1. nih.govnih.gov This AMPK/SIRT1 signaling axis has been implicated in the protective effects of this compound against myocardial ischemia-reperfusion injury. nih.govresearchgate.net By activating this pathway, this compound can reduce oxidative stress, inflammation, and apoptosis in cardiomyocytes. nih.gov

The activation of SIRT1 by this compound has also been linked to its neuroprotective effects. In a mouse model of amyotrophic lateral sclerosis (ALS), a derivative of arctigenin (B1665602) was shown to delay disease progression by promoting mitochondrial biogenesis through the AMPK/SIRT1/PGC-1α pathway. nih.gov Furthermore, the AMPK/SIRT1 pathway was also involved in reducing neuroinflammation by modulating the IL-1β/NF-κB pathway. nih.gov

The ability of this compound to activate the SIRT1 pathway highlights its potential as a therapeutic agent for conditions associated with metabolic dysregulation, oxidative stress, and inflammation.

Table 4: this compound and the SIRT1 Pathway

Biological Context Upstream Activator Key Downstream Effects Reference
Myocardial Ischemia-Reperfusion Injury AMPK Reduced oxidative stress, inflammation, and apoptosis nih.gov
Amyotrophic Lateral Sclerosis (ALS) AMPK Promoted mitochondrial biogenesis, reduced neuroinflammation nih.gov
Adipogenesis AMPK Inhibited adipogenesis nih.gov

Nuclear Factor of Activated T-cells, Cytoplasmic 1 (NFATc1) Pathway Inhibition

Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) is a transcription factor that plays a pivotal role in the development and function of various cell types, including osteoclasts, the cells responsible for bone resorption. Dysregulation of the NFATc1 pathway can lead to excessive bone loss in conditions such as osteoporosis. This compound has been shown to be an inhibitor of the NFATc1 pathway in the context of osteoclastogenesis.

The differentiation of osteoclasts is primarily driven by the cytokine RANKL. RANKL signaling leads to the activation and nuclear translocation of NFATc1, which then orchestrates the expression of osteoclast-specific genes. Research has demonstrated that this compound can inhibit RANKL-induced osteoclast differentiation by suppressing the function of NFATc1. researchgate.net Specifically, this compound has been shown to inhibit the transcriptional activity of NFATc1 by preventing its recruitment to the promoters of its target genes. researchgate.net This inhibition of NFATc1 function ultimately leads to a reduction in the formation of mature, bone-resorbing osteoclasts. researchgate.net The inhibitory effect of this compound on NFATc1 provides a molecular basis for its potential use in the management of bone-related disorders characterized by excessive osteoclast activity.

Protein Phosphatase 2A (PP2A) Modulation

This compound has been identified as a modulator of Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase that plays a significant role in various cellular processes. frontiersin.orgnih.gov Research indicates that this compound enhances the activity of PP2A, which in turn influences downstream signaling pathways, particularly those involved in inflammation. researchgate.net

Mechanistic studies have demonstrated that this compound directly targets PP2A, leading to an increase in its phosphatase activity. researchgate.net This activation of PP2A by this compound has been observed to mitigate inflammatory responses. Specifically, the enhanced PP2A activity leads to the inhibition of the NF-κB pathway by affecting the phosphorylation state of the p65 subunit. researchgate.net

In the context of diabetic kidney disease, this compound has been shown to attenuate the condition by activating PP2A in podocytes. researchgate.net This activation helps to reduce proteinuria and renal fibrosis in a manner dependent on PP2A. researchgate.net For instance, in human podocytes exposed to high glucose conditions, treatment with this compound was found to increase PP2A activity. researchgate.net A similar increase in PP2A activity was observed in the glomeruli of diabetic mice. researchgate.net

The table below summarizes the key findings from a study investigating the effect of this compound on PP2A activity in human podocytes under normal and high glucose conditions.

ConditionTreatmentRelative PP2A Activity (Fold Change)
Normal Glucose (NG)Vehicle1.0
High Glucose (HG)Vehicle~0.6
High Glucose (HG)This compound (10 µM)~1.2

This table presents data showing that this compound treatment restores and enhances PP2A activity in human podocytes under high glucose conditions. Data is extrapolated from graphical representations in the cited literature. researchgate.net

Chemical Synthesis, Structural Modifications, and Structure Activity Relationships of L Arctigenin and Its Analogues

Total Synthesis Methodologies for l-Arctigenin

The dibenzylbutyrolactone lignan (B3055560), this compound, has been the subject of numerous total synthesis efforts due to its interesting biological activities. These synthetic strategies often focus on the stereoselective construction of the chiral centers and the formation of the γ-lactone core.

One approach involves a highly regioselective and stereoselective addition of radicals to asymmetric fumarates. tandfonline.com This method utilizes a common intermediate to produce not only (-)-arctigenin but also (-)-isoarctigenin. tandfonline.com The synthesis commences with the addition of a benzyl (B1604629) group to a chiral auxiliary-containing fumarate (B1241708) in the presence of Sm(OTf)₃, followed by the introduction of the second benzyl group. tandfonline.com Subsequent cleavage of the auxiliary, selective carboxyl reduction, and lactonization yield the target molecule. tandfonline.com

Another enantioselective total synthesis of (-)-arctigenin starts from 3,4-dimethoxycinnamic acid. nih.gov This nine-step synthesis involves the reduction of the cinnamic acid to an alcohol, followed by conversion to a diazoacetate. nih.gov A key step is the catalytic preparation of a lactone intermediate, which is then alkylated with a protected 3-methoxy-4-hydroxybenzyl bromide. nih.gov The final step is the hydrogenolysis of the protecting group to afford (-)-arctigenin. nih.gov

The Stobbe condensation is another foundational reaction used in the total synthesis of arctigenin (B1665602) derivatives. sciforum.net This method typically involves the condensation of a substituted benzaldehyde (B42025) with dimethyl succinate. sciforum.net The resulting itaconic acid monomethyl ester undergoes selective hydrogenation and reduction to form a β-benzyl-γ-butyrolactone. sciforum.net Alkylation of this lactone with a substituted benzyl bromide, followed by deprotection, yields the final dibenzylbutyrolactone product. sciforum.net

Furthermore, a domino radical carboxyarylation approach has been developed for the asymmetric total synthesis of (-)-arctigenin and related lignans (B1203133). acs.org This strategy employs an intramolecular alkene 1,2-carboxyarylation reaction as a key step. acs.org

Systematic Strategies for Structural Modification of this compound

The structural modification of this compound is a significant area of research aimed at enhancing its biological activity, solubility, and metabolic stability. tandfonline.com These modifications have been explored on the aromatic rings, at the benzylic positions, and within the lactone ring. researchgate.netmdpi.com

Aromatic Ring Derivatization

Modifications on the aromatic rings of this compound have been a primary focus of derivatization efforts. researchgate.netmdpi.com These changes often involve altering the substitution pattern of the phenolic hydroxyl and methoxy (B1213986) groups. For instance, the synthesis of derivatives with different ester and ether side chains at the phenolic hydroxyl positions has been reported. researchgate.net Additionally, the introduction of ethoxy groups has been shown to improve cytotoxic effects against certain cancer cell lines. mdpi.com Specifically, a monoethoxy analogue displayed more potent cytotoxicity than di- and tri-ethoxy analogues, and all were more effective than the parent this compound. mdpi.com The phenolic hydroxyl group has also been used as a point of attachment for pyrimidine (B1678525) derivatives to create novel compounds with potential anti-tumor activity. sioc-journal.cn

Modifications at Benzylic Positions

The benzylic positions (C-7 and C-7') of this compound are also amenable to structural changes, although this area has been explored to a lesser extent than aromatic ring modifications. researchgate.netmdpi.com The reactivity of the benzylic position allows for the introduction of various functional groups. youtube.com For example, C7-oxygenated analogues of related lignans have been synthesized, highlighting the potential for modification at this site. acs.org

Stereoselective Alterations within the Lactone Ring (e.g., C-9' Modifications)

While modifications of the aromatic rings and benzylic positions have been more common, there is growing interest in altering the lactone ring, particularly at the C-9' position. researchgate.netmdpi.com This position offers an underexplored opportunity for developing novel derivatives. researchgate.net One reported modification is the introduction of a methylenehydroxy group at C-5 of the lactone ring (C-9' in lignan nomenclature). mdpi.com This was achieved through a synthetic route that utilized an acyl-Claisen rearrangement to establish the desired stereochemistry. mdpi.com Further derivatization of this C-9'-hydroxymethyl group, such as conversion to various esters, has been accomplished, leading to compounds with potent anti-proliferative activity. mdpi.com The stereochemistry of the lactone ring itself is crucial for biological activity, and subtle changes can significantly impact its effects. science.gov

Amino Acid Esterification for Property Enhancement

To address the poor water solubility of this compound, which limits its bioavailability, researchers have synthesized amino acid ester derivatives. jst.go.jpnih.gov This strategy involves creating an ester linkage between the phenolic hydroxyl group of this compound and the carboxyl group of an amino acid. jst.go.jp The synthesis often employs a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jst.go.jptandfonline.com Various amino acids, including glycine, alanine, valine, leucine, and isoleucine, have been used, often with a t-butyloxy carbonyl (BOC) protecting group on the amino acid during the reaction. nih.gov Removal of the BOC group generally leads to derivatives with significantly improved water solubility and, in some cases, enhanced biological activity. jst.go.jpnih.gov For example, the valine ester of arctigenin has demonstrated increased water solubility and pharmacological activity. tandfonline.com

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues correlates with their biological activity, guiding the design of more potent and selective compounds.

The lactone moiety is considered essential for the biological activity of many lignans. acs.org Studies have shown that analogues lacking the lactone ring, such as those with a butane-1,4-diol or tetrahydrofuran (B95107) substructure, are inactive. acs.org

The stereochemistry of the chiral centers is a critical determinant of activity. For instance, (-)-arctigenin, which has a (2R, 3R)-absolute configuration, has shown greater anti-tumor effects than its (+)-enantiomer. researchgate.net This stereospecificity has been observed in various biological assays, indicating that the spatial arrangement of the substituents is vital for target interaction. researchgate.net

Regarding the aromatic rings , the number and arrangement of phenolic hydroxyl groups are important. acs.org A derivative with two catechol substructures (four hydroxyl groups in total) was found to be a potent inhibitor of HIV-1 integrase. acs.org Conversely, the introduction of ethoxy groups in place of the hydroxyl and methoxy groups on the aromatic rings led to enhanced cytotoxicity against pancreatic cancer cells. mdpi.com Specifically, a mono-ethoxylated derivative was found to be the most potent in that series. mdpi.com

Modifications at the C-9' position of the lactone ring have also provided valuable SAR insights. The introduction of a hydroxymethyl group at this position, and its subsequent conversion to various ester derivatives, has yielded compounds with significant anti-proliferative activity. mdpi.com

Amino acid esterification at the phenolic hydroxyl group has been shown to not only improve solubility but also enhance anti-tumor activity. nih.gov For example, certain deprotected amino acid derivatives of arctigenin exhibited higher tumor inhibition rates in vivo compared to the parent compound. nih.gov This suggests that the amino acid moiety may facilitate transport or interaction with biological targets. jst.go.jpmdpi.com

A graphical representation of the general structure-activity relationships for the anticancer and antiparasitic activities of arctigenin derivatives highlights key structural features that influence their biological effects. nih.gov

Compound/Derivative ClassModificationEffect on Activity/PropertiesReference
(-)-Arctigenin vs (+)-Arctigenin Stereochemistry(-)-enantiomer shows greater anti-tumor effect. researchgate.net
Lactone Ring Analogues Replacement of lactone with butane-1,4-diol or tetrahydrofuranLoss of activity. acs.org
Aromatic Ring Derivatives Introduction of a second catechol groupPotent HIV-1 integrase inhibition. acs.org
Aromatic Ring Derivatives Introduction of ethoxy groupsEnhanced cytotoxicity against PANC-1 cells. mdpi.com
C-9' Lactone Ring Derivatives Introduction of hydroxymethyl and subsequent esterificationPotent anti-proliferative activity. mdpi.com
Amino Acid Esters Esterification with amino acids (e.g., valine)Improved water solubility and enhanced in vivo anti-tumor activity. tandfonline.comnih.gov

Design and Synthesis of Novel this compound Analogues with Enhanced Biological Efficacy

This compound, a dibenzylbutyrolactone lignan, serves as a valuable lead compound in drug discovery due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral effects. tandfonline.comnih.govresearchgate.net However, its therapeutic potential is often hampered by issues such as insufficient potency, poor water solubility, and low bioavailability. nih.govjst.go.jpjst.go.jp Consequently, extensive research has focused on the rational design and synthesis of novel this compound analogues to overcome these limitations and enhance their biological efficacy. The primary strategies involve structural modifications at the phenolic hydroxyl groups, the aromatic rings, and the lactone core. tandfonline.comnih.gov

A significant area of investigation has been the modification of the phenolic hydroxyl groups to improve physicochemical properties and biological activity. A prominent example is the synthesis of amino acid ester derivatives. By esterifying the phenolic hydroxyl group of arctigenin with various amino acids (e.g., glycine, valine, leucine), researchers have successfully created prodrugs with markedly improved water solubility. jst.go.jpjst.go.jp For instance, arctigenin valine ester not only demonstrates strong water solubility but also exhibits significantly enhanced pharmacological activity and oral bioavailability. tandfonline.com These amino acid derivatives can be actively transported into the body and are metabolized to release the parent compound, arctigenin. jst.go.jp Studies have shown that these derivatives, particularly after the removal of protective groups, have better nitrite-scavenging abilities and more potent anti-tumor activity in vivo compared to the parent compound. jst.go.jp Specifically, the valine ester derivative of arctigenin (ARG8) showed a tumor inhibition rate of 69.27% in H22 tumor-bearing mice, significantly higher than that of arctigenin. jst.go.jpjst.go.jp

Table 1: Anti-tumor Activity of Arctigenin Amino Acid Ester Derivatives

Compound Amino Acid Moiety Tumor Inhibition Rate (%) Reference
Arctigenin - < 43.58% jst.go.jp
ARG8 Valine 69.27% jst.go.jp
ARG10 Isoleucine 43.58% jst.go.jp

Modifications to the aromatic rings have also yielded analogues with enhanced potency. Structure-activity relationship (SAR) studies have revealed that the number and arrangement of hydroxyl groups are critical for activity. acs.org For instance, in the context of anti-HIV-1 activity, a semisynthetic derivative with two catechol substructures was found to be the most potent inhibitor of HIV-1 integrase, an enzyme crucial for viral replication. acs.org In another study aimed at developing agents for metabolic disorders, replacing the para-hydroxyl group of the C-2 benzyl moiety with a chlorine (Cl) atom led to an analogue (2p) with excellent glucose uptake activity in L6 myotubes. nih.govnih.gov This highlights that subtle electronic modifications can have a pronounced effect on biological function. Similarly, introducing ethoxy groups to the parent compound improved its cytotoxic effect against human pancreatic cancer cells. mdpi.com

The lactone moiety is another critical determinant of this compound's biological activity. nih.gov SAR studies have shown that the γ-lactone core is crucial for many of its effects. acs.org Analogues where the lactone ring was replaced by a tetrahydrofuran or cyclopentanone (B42830) structure showed significantly reduced or altered activity, confirming the importance of the lactone motif. nih.gov More recent efforts have explored derivatization at the C-9' position of the lactone ring, a site previously underexplored. Synthesis of C-9' derivatives has produced compounds with more potent anti-proliferative activity against colorectal and breast cancer cell lines than the parent compound, indicating that this position is a promising target for developing novel derivatives. mdpi.comnih.gov

Furthermore, researchers have designed hybrid molecules to harness synergistic effects. A series of arctigenin derivatives were designed to also possess histone deacetylase (HDAC) inhibitory activity. One such compound, B7, exhibited significantly higher antiproliferative activity in a leukemia cell line (MV411) than a known HDAC inhibitor, demonstrating the potential of this design strategy in cancer therapy. rsc.org Other synthetic approaches include the Mannich reaction to introduce aminomethyl groups and O-acylation to create ester derivatives, with the goal of improving bioavailability and anticancer activity. jcsp.org.pk

Table 2: Selected this compound Analogues and Their Enhanced Biological Efficacy

Analogue/Derivative Modification Synthetic Method Enhanced Efficacy Reference
Arctigenin valine ester Esterification of phenolic OH with valine Chemical synthesis Improved water solubility, enhanced anti-tumor activity tandfonline.comjst.go.jp
Analogue 2p Replacement of p-OH with Cl on C-2 benzyl ring Multi-step chemical synthesis Potent promoter of 2-deoxyglucose uptake nih.govnih.gov
Di-catechol analogue Demethylation of methoxy groups Semisynthesis Potent HIV-1 integrase inhibition acs.org
C-9' derivatives Substitution at the C-9' position of the lactone Acyl-Claisen rearrangement Improved anti-proliferative activity mdpi.comnih.gov
Compound B7 Hybrid with HDAC inhibitor moiety Chemical synthesis Potent anti-proliferative activity in leukemia cells rsc.org
Monoethoxy analogue 86b Introduction of an ethoxy group Chemical synthesis Improved cytotoxicity against pancreatic cancer cells mdpi.com

Challenges in Improving the Research-Relevant Properties of this compound (e.g., Solubility, Bioavailability)

Despite its promising spectrum of biological activities, the progression of this compound from a research compound to a clinical agent is beset by significant challenges, primarily its poor physicochemical properties which lead to low bioavailability. nih.govjst.go.jp The principal hurdles are its low aqueous solubility and inadequate absorption and metabolic stability. nih.govjst.go.jpresearchgate.netunhas.ac.id

The poor water solubility of this compound is a major obstacle, limiting its dissolution in the gastrointestinal tract, which is a prerequisite for absorption. jst.go.jpjst.go.jpnih.gov This inherent insolubility restricts its clinical applications, particularly for oral administration. jst.go.jpresearchgate.netunhas.ac.id While various derivatives have been synthesized to address this, such as those with ethoxy or isopropoxy groups, they have not always resulted in significant solubility improvements. jst.go.jpjst.go.jp

Even when solubility is addressed, bioavailability remains a challenge. Bioavailability of lignans like arctigenin can be low due to their structure being bound within plant matrices, requiring release before absorption. nih.gov Furthermore, its aglycone form, arctigenin, must often be converted from its glycoside, arctiin (B1665604), by intestinal microbes before it can be absorbed. researchgate.netnih.gov This reliance on gut microbiota introduces inter-individual variability in absorption and efficacy.

To overcome these challenges, researchers are exploring both chemical modification and advanced formulation strategies.

Formulation Strategies: Advanced drug delivery systems offer a parallel approach to enhance the research-relevant properties of this compound without altering its chemical structure. These formulation technologies aim to improve the dissolution rate and absorption of poorly soluble compounds. Novel drug delivery formulations that have been proposed or investigated for lignans include:

Nanosuspensions: Reducing the particle size of a drug to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility. nih.gov

Micelles, Nanoparticles, and Nanogels: These systems can encapsulate hydrophobic drugs like this compound within a hydrophilic shell, improving their solubility and stability in aqueous environments and potentially offering targeted delivery. nih.gov

These formulation strategies hold promise for improving the efficacy, water solubility, bioavailability, and targeting of arctigenin, thereby addressing some of the critical shortcomings that currently limit its therapeutic development. nih.gov

Advanced Research Methodologies Applied to L Arctigenin Investigations

Utilization of In Vitro Cell Culture Systems in l-Arctigenin Research

In vitro cell culture systems are fundamental tools in the initial stages of pharmacological research, providing a controlled environment to study the direct effects of compounds on specific cell types. In the investigation of this compound, a variety of cell lines have been employed to explore its diverse biological activities, including its anti-cancer, anti-inflammatory, and neuroprotective properties.

Researchers have utilized numerous cancer cell lines to demonstrate this compound's potent anti-tumor effects. For instance, studies have shown its ability to inhibit the proliferation and induce apoptosis in human glioma cells (U87MG and T98G), pancreatic cancer cells, and breast cancer cells (MDA-MB-231). nih.govnih.gov In these studies, this compound was observed to dose-dependently suppress cell viability and colony formation. nih.gov Furthermore, investigations using human hepatocarcinoma HepG2 cells revealed that this compound could decrease cell viability and adhesion, key processes in tumor progression. researchgate.net

The anti-inflammatory mechanisms of this compound have been elucidated using macrophage cell lines such as RAW 264.7 and THP-1. In these models, this compound was found to suppress the production of pro-inflammatory mediators.

The table below summarizes a selection of cell lines that have been instrumental in this compound research and the key findings from these in vitro studies.

Cell LineCell TypeResearch FocusKey Findings
U87MG, T98G Human GliomaAnti-cancerInhibited cell proliferation, induced G0/G1 cell cycle arrest and apoptosis. nih.gov
MDA-MB-231 Human Breast CancerAnti-metastasisInhibited migration and invasion by downregulating MMP-2, MMP-9, and heparanase expression. nih.gov
HepG2 Human HepatocarcinomaAnti-proliferativeDecreased cell viability and adhesion in a concentration-dependent manner. researchgate.net
RAW 264.7, THP-1 MacrophageAnti-inflammatorySuppressed the production of pro-inflammatory mediators.
PK-15 Porcine KidneyAnti-inflammatoryReduced pro-inflammatory cytokine production induced by PCV2 infection.
LNCaP, LAPC-4 Human Prostate CancerAnti-cancerInhibited proliferation.

Employment of In Vivo Animal Models for Pharmacological Efficacy Assessment

Following promising in vitro results, in vivo animal models are crucial for evaluating the pharmacological efficacy and systemic effects of a compound in a living organism. Research on this compound has utilized various animal models, primarily mice and rats, to validate its therapeutic potential across a spectrum of diseases.

In oncology research, xenograft mouse models have been pivotal. For example, in studies involving prostate cancer, male severe combined immunodeficiency (SCID) mice implanted with LAPC-4 human prostate cancer cells were treated with this compound. These studies demonstrated a significant inhibition of tumor growth. Similarly, the anti-tumor effects of this compound on pancreatic cancer have been confirmed in nude mice.

The anti-inflammatory properties of this compound have been assessed in models of inflammatory diseases. In a mouse model of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), this compound treatment was shown to attenuate inflammation. nih.gov Furthermore, its protective effects have been observed in a rat model of gastric ulcers and in mouse models of acute lung injury. The anti-inflammatory action of this compound was also demonstrated in a mouse model of porcine circovirus type 2 (PCV2) infection, where it significantly reduced pro-inflammatory cytokine production in serum, lung, and spleen tissue.

Neuroprotective effects of this compound have been investigated in animal models of neurodegenerative diseases. For instance, in mouse models of Alzheimer's disease, this compound has been shown to improve memory impairment.

The table below provides an overview of some of the key in vivo studies conducted with this compound.

Animal ModelDisease/ConditionKey Findings
SCID Mice Prostate Cancer (LAPC-4 xenograft)Significantly inhibited tumor growth.
Nude Mice Pancreatic CancerSuppressed tumor growth.
Mice DSS-induced ColitisAttenuated inflammation and prevented colitis. nih.gov
Rats Gastric UlcerShowed protective effects.
Mice Acute Lung InjuryDemonstrated anti-inflammatory effects.
BALB/c Mice PCV2 InfectionReduced pro-inflammatory cytokine production.
Mice Alzheimer's DiseaseImproved memory impairment.

Application of Molecular Docking and Computational Simulations in Target Identification

Molecular docking and other computational simulations are powerful in silico tools that predict the interaction between a small molecule, such as this compound, and a macromolecular target, typically a protein. This methodology is instrumental in identifying potential molecular targets and elucidating the mechanism of action at a molecular level.

For this compound, molecular docking studies have been employed to explore its anti-cancer properties by identifying its potential binding partners within key signaling pathways. For instance, computational analyses have predicted that this compound can interact effectively with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. One study identified CDK9 as a particularly strong interactor with this compound. This suggests that this compound's ability to induce cell cycle arrest in cancer cells may be mediated through the inhibition of these kinases.

Another study utilized molecular docking to investigate the interaction between this compound and Glycogen Synthase Kinase-3beta (GSK-3beta), a protein implicated in type 2 diabetes. The results from this in silico analysis suggested that this compound has the potential to act as a ligand for GSK-3beta, indicating a possible therapeutic role in metabolic disorders.

These computational approaches are invaluable for prioritizing experimental studies and for the rational design of more potent analogues of this compound. By providing insights into binding affinities and interaction modes, molecular docking accelerates the drug discovery process.

Potential Protein TargetTherapeutic AreaComputational Finding
Cyclin-Dependent Kinase 9 (CDK9) CancerPredicted as a strong binding partner, suggesting a mechanism for cell cycle arrest.
Glycogen Synthase Kinase-3beta (GSK-3beta) Type 2 DiabetesThis compound identified as a potential ligand.

Optimization of Experimental Processes using Response Surface Methodology

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. nih.govmdpi.comnih.govmdpi.comyoutube.commdpi.com It is particularly useful for assessing the effects of multiple factors and their interactions on one or more response variables. nih.gov While specific published studies detailing the application of RSM to optimize the pharmacological investigation protocols of this compound are not prevalent, this methodology holds significant potential for enhancing the efficiency and effectiveness of such research.

In the context of this compound research, RSM could be applied to optimize various experimental parameters. For instance, in in vitro cell culture studies, RSM could be used to determine the optimal combination of this compound concentration and incubation time to achieve maximum therapeutic effect (e.g., cancer cell death) while minimizing cytotoxicity to normal cells. For in vivo studies, RSM could aid in optimizing dosing schedules and routes of administration to maximize efficacy and minimize potential side effects.

RSM is also widely used to optimize the extraction of natural products from their plant sources. nih.govresearchgate.net For this compound, which is extracted from plants like Arctium lappa, RSM can be employed to systematically study the effects of variables such as extraction temperature, time, and solvent-to-solid ratio to maximize the yield of the compound. nih.gov

The general steps in applying RSM to optimize an experimental process for this compound research would include:

Identifying the key independent variables (factors) that influence the outcome (response).

Defining the experimental design, such as a Box-Behnken or central composite design. nih.gov

Performing the experiments according to the design matrix.

Fitting a mathematical model to the experimental data.

Evaluating the model and visualizing the response surface to determine the optimal conditions.

By employing RSM, researchers can gain a more comprehensive understanding of the relationships between experimental variables and outcomes, leading to more robust and optimized research protocols for this compound.

Integration of Proteomic and Transcriptomic Approaches for Mechanistic Discovery

Proteomics and transcriptomics are large-scale approaches to study the entire set of proteins and transcripts (RNA molecules) in a biological sample, respectively. mdpi.com The integration of these "omics" technologies provides a powerful platform for discovering the detailed molecular mechanisms underlying the pharmacological effects of compounds like this compound.

In the investigation of this compound's anti-cancer effects, transcriptomic and proteomic analyses can reveal how the compound alters gene expression and protein levels in cancer cells to inhibit their growth and survival. For example, studies have shown that this compound treatment leads to changes in the expression of key proteins involved in cell cycle regulation and apoptosis. Western blot analysis, a targeted proteomic technique, has demonstrated that this compound can increase the expression of tumor suppressor proteins like p21 and p53, while decreasing the levels of pro-proliferative proteins such as cyclin D1 and CDK4 in glioma cells. nih.gov

Furthermore, in the context of breast cancer metastasis, this compound has been shown to downregulate the expression of matrix metalloproteinase-2 (MMP-2), matrix metalloproteinase-9 (MMP-9), and heparanase, proteins crucial for cancer cell invasion and migration. nih.gov These findings, often derived from proteomic techniques, provide direct evidence of this compound's mechanism of action at the protein level.

Transcriptomic studies, such as full-length transcriptome sequencing, can identify a broader range of genes and pathways that are affected by this compound treatment. nih.gov For instance, such an analysis could reveal novel signaling pathways that are modulated by this compound, providing new avenues for therapeutic intervention. Studies have indicated that this compound's effects are mediated through the modulation of signaling pathways such as NF-κB, PI3K/Akt/mTOR, and STAT3. nih.govnih.govmdpi.comnih.gov A comprehensive transcriptomic analysis would provide a global view of the gene expression changes that underpin these pathway modulations.

The integration of these high-throughput methodologies allows for a systems-level understanding of this compound's biological effects, facilitating the identification of biomarkers for its efficacy and the discovery of novel therapeutic applications.

The table below lists some of the key proteins and signaling pathways modulated by this compound, as identified through proteomic and related molecular biology techniques.

Modulated Protein/PathwayBiological ProcessResearch Finding
Cyclin D1, CDK4 Cell Cycle RegulationExpression decreased in glioma cells, contributing to G0/G1 arrest. nih.gov
p21, p53 Cell Cycle RegulationExpression increased in glioma cells, promoting cell cycle arrest. nih.gov
MMP-2, MMP-9, Heparanase Cancer MetastasisExpression downregulated in breast cancer cells, inhibiting invasion. nih.gov
NF-κB Signaling Pathway Inflammation, CancerActivation inhibited, leading to anti-inflammatory and anti-tumor effects. nih.govmdpi.com
PI3K/Akt/mTOR Pathway Cell Growth, SurvivalPathway inhibited, inducing apoptosis in cancer cells. nih.govnih.gov
STAT3 Signaling Pathway Cell Proliferation, SurvivalActivation suppressed, enhancing chemosensitivity of cancer cells. nih.gov

Future Directions and Emerging Research Avenues for L Arctigenin

Exploration of Undiscovered Pharmacological Activities of l-Arctigenin

While this compound has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects, ongoing research continues to explore its full therapeutic potential. tandfonline.comtandfonline.com Future investigations are likely to focus on as-yet-undiscovered pharmacological properties. For instance, its potential in neuroprotection is a growing area of interest. Studies have shown that this compound may have protective effects against neuroinflammation and can cross the blood-brain barrier, suggesting its potential application in neurodegenerative diseases. phytopharmajournal.comrsc.orgnih.gov

Additionally, the antiviral properties of this compound beyond its known effects on influenza and HIV are being explored. tandfonline.comnih.gov Research has indicated its potential against other viruses, such as porcine circovirus type 2, warranting further investigation into its broad-spectrum antiviral capabilities. tandfonline.com The anti-parasitic activities of this compound and its derivatives are also a promising field, with studies showing efficacy against parasites like Toxoplasma gondii. nih.gov

In-Depth Investigation of Novel Molecular Targets and Complex Signaling Crosstalk

Future research will delve deeper into the molecular mechanisms of this compound, aiming to identify novel molecular targets and understand the intricate crosstalk between various signaling pathways. While it is known to modulate pathways like NF-κB, PI3K/Akt/mTOR, and MAPK, the full extent of its interactions is not yet completely understood. nih.govgavinpublishers.complos.org

Key areas of future investigation include:

AMPK Activation: this compound is a known activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. phytopharmajournal.comnih.gov Further studies will likely explore how this activation influences various downstream pathways related to metabolic disorders, such as diabetes and obesity. nih.gov

ER Stress and Autophagy: this compound has been shown to induce autophagic cell death in cancer cells through the inhibition of the mTOR pathway and its connection to endoplasmic reticulum (ER) stress. spandidos-publications.comacs.org Unraveling the specifics of this mechanism could lead to new cancer therapy strategies.

Rational Design and Synthesis of Advanced this compound Analogues with Optimized Profiles

To enhance the therapeutic potential of this compound, researchers are actively engaged in the rational design and synthesis of novel analogues with improved pharmacological profiles. nih.gov The primary goals of these efforts are to increase potency, improve water solubility and bioavailability, and reduce potential off-target effects. nih.govmdpi.com

Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.govnih.govacs.org By systematically modifying different parts of the this compound molecule, such as the aromatic rings and the lactone core, researchers can identify key structural features responsible for its biological activity. rsc.orgmdpi.com For instance, studies have shown that modifications to the hydroxyl groups can significantly impact its activity. nih.gov The synthesis of derivatives with altered substitution patterns on the phenyl rings has led to the discovery of analogues with enhanced effects on glucose uptake. nih.govacs.org The development of new synthetic methodologies will also play a vital role in creating a diverse library of analogues for screening. sioc-journal.cn

Analogue Modification Strategy Objective Example Finding
Aromatic Ring Substitution Enhance potency and selectivityReplacement of a hydroxyl group with chlorine on the C-2 benzyl (B1604629) moiety increased glucose uptake activity. nih.gov
Lactone Ring Modification Improve stability and bioavailabilityC-9' hydroxymethyl analogues have shown to induce programmed cell death. mdpi.com
Ether and Ester Derivatives Increase AMPK activation2-(3,4-dimethoxyphenyl)ethyl ether derivatives showed greater AMPK activation than the parent compound. researchgate.net

Development of Innovative Delivery Systems for Enhanced Research Utility

A significant challenge in utilizing this compound for research and potential therapeutic applications is its poor water solubility and low bioavailability. nih.govcyclochem.com To overcome these limitations, the development of innovative drug delivery systems is a key area of future research.

Nano-based delivery systems are particularly promising. These include:

Nanoliposomes: Encapsulating this compound in liposomes can improve its solubility and provide targeted delivery to specific cells or tissues. mdpi.com Surface modifications with molecules like sialic acid can further enhance targeting to cancer cells. mdpi.com

Nanoparticles: Biocompatible nanoparticles, such as those made from poly-lysine, can be used to carry this compound and facilitate its tracking in vivo for research purposes. nih.govresearchgate.net

Mesoporous Silica Nanoparticles: These materials can be loaded with this compound to create drug delivery systems with controlled release properties. dntb.gov.ua

Cyclodextrins: The use of cyclodextrins to form inclusion complexes with this compound has been shown to enhance its water solubility. cyclochem.com

These advanced delivery systems will not only improve the efficacy of this compound in preclinical models but also provide valuable tools for studying its pharmacokinetics and biodistribution. nih.govnih.gov

Synergistic Effects of this compound with Other Bioactive Compounds in Preclinical Studies

Investigating the synergistic effects of this compound with other bioactive compounds is a promising strategy to enhance its therapeutic efficacy and potentially reduce the required doses, thereby minimizing potential side effects. Preclinical studies have already shown promising results in this area.

For example, in the context of cancer research, this compound has been shown to act synergistically with:

Quercetin (B1663063) and Green Tea: The combination of this compound with quercetin and green tea has demonstrated a strong synergistic anti-proliferative effect in prostate cancer cells. mdpi.com

Tamoxifen: In estrogen receptor-positive breast cancer cells, this compound exhibits a synergistic effect with tamoxifen, suggesting its potential as a co-treatment. spandidos-publications.com

5-FU and Sorafenib: Preclinical studies on clear cell renal cell carcinoma have shown that this compound acts synergistically with the chemotherapy drug 5-fluorouracil (B62378) (5-FU) and the targeted therapy drug sorafenib. nih.gov

Future research will likely expand to explore combinations of this compound with a wider range of compounds, including other natural products and conventional chemotherapeutic agents, across various disease models. Understanding the molecular basis of these synergistic interactions will be crucial for the rational design of effective combination therapies.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and purifying l-Arctigenin from natural sources?

  • Methodological Answer : Optimize extraction protocols using solvent polarity gradients (e.g., ethanol-water mixtures) combined with chromatographic techniques like HPLC or TLC for purification. Validate purity via NMR spectroscopy and mass spectrometry, adhering to NIH guidelines for preclinical reproducibility .

Q. How do researchers design assays to evaluate this compound’s antioxidant activity in vitro?

  • Methodological Answer : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Standardize concentrations (e.g., 10–100 μM) and include positive controls (e.g., ascorbic acid). Ensure triplicate measurements and statistical validation (e.g., ANOVA with post-hoc tests) to minimize variability .

Q. What are the key parameters for assessing this compound’s cytotoxicity in cell culture models?

  • Methodological Answer : Employ MTT or CCK-8 assays across multiple cell lines (e.g., cancer vs. normal cells). Define IC50 values using dose-response curves (0.1–100 μM range) and validate with apoptosis markers (e.g., caspase-3 activation). Include controls for solvent effects (e.g., DMSO <0.1%) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s anti-inflammatory mechanisms be systematically resolved?

  • Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., dosage, cell type). Use pathway-specific inhibitors (e.g., NF-κB or MAPK blockers) in knock-in/knockout models to isolate signaling pathways. Cross-validate results with transcriptomic or proteomic profiling .

Q. What strategies improve the predictive accuracy of in silico models for this compound’s pharmacokinetics?

  • Methodological Answer : Integrate molecular docking (e.g., AutoDock Vina) with physiologically based pharmacokinetic (PBPK) modeling. Validate predictions against in vivo absorption/distribution data, adjusting for parameters like logP (partition coefficient) and plasma protein binding .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound in metabolic disease studies?

  • Methodological Answer : Evaluate bioavailability limitations using pharmacokinetic studies (e.g., plasma half-life, tissue distribution). Test prodrug formulations or nano-encapsulation to enhance solubility. Compare gene expression profiles in cell lines vs. animal tissues to identify microenvironmental influences .

Q. What statistical frameworks are optimal for analyzing dose-dependent neuroprotective effects of this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to quantify EC50/ED50 values. Use multivariate analysis to account for covariates like age or genetic background in animal models. Validate with bootstrapping or Bayesian hierarchical models to address small sample sizes .

Q. How can multi-omics approaches elucidate this compound’s synergistic interactions with other phytochemicals?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map co-regulated pathways. Apply network pharmacology tools (e.g., Cytoscape) to identify hub targets. Validate synergies via isobolographic analysis or Chou-Talalay combination indices .

Guidelines for Data Reporting

  • Preclinical Studies : Adhere to ARRIVE guidelines for animal experiments, including detailed descriptions of sample size justification, randomization, and blinding protocols .
  • Chemical Characterization : Report purity, batch numbers, and spectroscopic data (e.g., HPLC chromatograms, NMR peaks) to ensure reproducibility .
  • Conflict Resolution : Use sensitivity analyses to address contradictory data, explicitly stating limitations and alternative hypotheses in discussions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.